Ro 19-9638
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
116370-29-7 |
|---|---|
Molecular Formula |
C15H19N5O5 |
Molecular Weight |
349.34 g/mol |
IUPAC Name |
2-[hydroxy(methyl)amino]-N-[4-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phenyl]propanamide |
InChI |
InChI=1S/C15H19N5O5/c1-10(19(3)22)14(21)17-11-4-6-13(7-5-11)25-9-12-8-16-15(18(12)2)20(23)24/h4-8,10,22H,9H2,1-3H3,(H,17,21) |
InChI Key |
OXRATBZYZYGARK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1[N+](=O)[O-])COC2=CC=C(C=C2)NC(=O)C[N+](C)(C)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ro 19-9638; Ro 19-9638; Ro 19-9638. |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Ro 19-9638: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 19-9638 is a nitroimidazole derivative with demonstrated trypanocidal activity. As a member of the nitroaromatic class of compounds, its mechanism of action is centered on a bio-reductive activation process within the target parasite. This activation leads to the generation of cytotoxic reactive species that induce significant cellular damage, ultimately resulting in parasite death. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its activation pathway, cellular targets, and the experimental methodologies used to elucidate its effects.
Introduction
Nitroimidazoles are a critical class of antimicrobial agents effective against anaerobic bacteria and various protozoan parasites. Their selective toxicity is attributed to the reductive metabolism of the nitro group, a process that is highly favored in the low-redox potential environment of these organisms. This compound, a metabolite of the 2-nitroimidazole Ro 15-0216, has shown potent activity against trypanosomes, the causative agents of human African trypanosomiasis (sleeping sickness) and Chagas disease. Understanding the precise mechanism of action of this compound is paramount for optimizing its therapeutic potential and for the development of novel, more effective trypanocidal drugs.
Core Mechanism of Action: Bio-reductive Activation and Cytotoxicity
The trypanocidal activity of this compound is not inherent to the parent molecule but is a consequence of its metabolic activation within the parasite. This process can be broken down into two key stages:
2.1. Reductive Activation by Parasitic Nitroreductases:
This compound, upon entering the trypanosome, is recognized as a substrate by specific parasitic nitroreductases (NTRs).[1] These enzymes, which are typically flavin-dependent, catalyze the single or multi-electron reduction of the nitro group (NO₂) on the imidazole ring. This reduction is a critical step, as it transforms the relatively inert prodrug into highly reactive intermediates.[1]
2.2. Generation of Cytotoxic Species and Cellular Damage:
The reduction of the nitro group generates a cascade of cytotoxic species, including nitroso and hydroxylamine derivatives, as well as nitro anion radicals.[1] These reactive metabolites can inflict widespread damage to critical cellular components:
-
DNA Damage: The highly electrophilic intermediates can directly interact with and modify the parasite's DNA, leading to strand breaks, adduct formation, and helical destabilization. This genotoxic stress disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.
-
Protein and Lipid Damage: The reactive species can also react with and damage other essential biomolecules, including proteins and lipids, disrupting their function and compromising cellular integrity.
-
Disruption of Redox Homeostasis: The activation process consumes reducing equivalents (such as NADH and NADPH) and can interfere with the parasite's delicate redox balance. A key target in this regard is the trypanothione system, which is unique to trypanosomatids and essential for their defense against oxidative stress. Inhibition of enzymes like trypanothione reductase can lead to an accumulation of oxidative damage.
Quantitative Data
The following tables summarize the available quantitative data regarding the trypanocidal activity of this compound.
Table 1: In Vitro Activity of this compound against Trypanosoma brucei rhodesiense
| Parameter | Value | Strain | Reference |
| IC₅₀ | 0.0341 µg/mL | STIB 704-BABA | [2] |
Table 2: Minimum Exposure Time for Trypanocidal Activity of this compound against Trypanosoma brucei brucei
| Concentration (µg/mL) | Minimum Exposure Time (hours) to Render Parasites Non-infective | Reference |
| 30 | 3 | [2] |
| 10 | 4 | [2] |
| 3 | 6 | [2] |
| 1 | 10 | [2] |
Experimental Protocols
4.1. Determination of IC₅₀ against Trypanosoma brucei
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against bloodstream forms of Trypanosoma brucei.
-
Parasite Culture: Trypanosoma brucei bloodstream forms are cultured in HMI-9 medium supplemented with 10% heat-inactivated fetal bovine serum at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations.
-
Assay Setup: In a 96-well microtiter plate, approximately 2 x 10⁴ parasites per well are seeded in a final volume of 200 µL of culture medium containing the various concentrations of the test compound. A no-drug control and a solvent control are included.
-
Incubation: The plate is incubated for 48-72 hours under standard culture conditions.
-
Viability Assessment: Parasite viability is assessed using a resazurin-based assay (e.g., AlamarBlue). Resazurin is added to each well and the plate is incubated for a further 4-6 hours. Viable cells reduce resazurin to the fluorescent resorufin.
-
Data Analysis: Fluorescence is measured using a microplate reader (excitation ~530-560 nm, emission ~590 nm). The fluorescence intensity is proportional to the number of viable parasites. The IC₅₀ value is calculated by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
4.2. Nitroreductase Activity Assay
This protocol describes a cell-based assay to assess the activity of nitroreductases in reducing a nitroaromatic compound.
-
Cell Culture: A strain of E. coli or a parasite line expressing the nitroreductase of interest is cultured to mid-log phase.
-
Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., phosphate buffer, pH 7.0), a source of reducing equivalents (e.g., 200 µM NADPH), and the nitroaromatic substrate (e.g., 100 µM p-nitrobenzoic acid).
-
Enzyme Preparation: A cell lysate or a purified fraction containing the nitroreductase is prepared.
-
Assay Initiation: The reaction is initiated by adding the enzyme preparation to the reaction mixture.
-
Monitoring the Reaction: The reduction of the nitroaromatic substrate is monitored spectrophotometrically by following the decrease in absorbance at a specific wavelength (e.g., 340 nm for NADPH consumption) over time.
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot. Enzyme activity is typically expressed as µmol of substrate converted per minute per mg of protein.
4.3. DNA Damage Assay (Comet Assay)
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Treatment: Trypanosomes are incubated with various concentrations of this compound for a defined period.
-
Cell Embedding: Treated and control cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber filled with a high pH alkaline buffer to unwind the DNA. Electrophoresis is then carried out at a low voltage.
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualization and Analysis: The slides are examined using a fluorescence microscope. Damaged DNA, containing strand breaks, migrates further in the electric field, forming a "comet tail." The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using specialized software.
Visualizations
5.1. Signaling Pathways and Logical Relationships
The following diagrams illustrate the key pathways and relationships involved in the mechanism of action of this compound.
References
A Technical Guide to the Antiparasitic Properties of 2-Nitroimidazole Compounds
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-nitroimidazole compounds, a critical class of antiparasitic agents. It details their mechanism of action, structure-activity relationships, and therapeutic applications, with a focus on quantitative data and experimental methodologies relevant to drug development.
Introduction
Nitroimidazoles are a class of heterocyclic compounds characterized by a nitro group attached to an imidazole ring. The journey of nitroimidazoles in medicine began with the discovery of azomycin (2-nitroimidazole) from Streptomyces bacteria in the 1950s[1][2][3]. This discovery paved the way for the synthesis of numerous derivatives, including the 2-nitroimidazole benznidazole and the 5-nitroimidazole metronidazole, which have become cornerstone therapies for a range of parasitic infections[2][4][5]. These compounds are particularly effective against anaerobic or microaerophilic protozoan parasites such as Trypanosoma cruzi (the causative agent of Chagas disease), Giardia lamblia, and Entamoeba histolytica[2][5][6]. Their efficacy stems from a unique mechanism of action that relies on reductive activation within the parasite, leading to the generation of cytotoxic radicals that inflict lethal damage on cellular macromolecules[2][7][8].
General Mechanism of Action: Reductive Activation
2-Nitroimidazoles function as prodrugs, meaning they are administered in an inactive form and require metabolic activation within the target parasite to exert their cytotoxic effects[9][10]. This selective activation is the key to their therapeutic window, as the necessary enzymes are typically absent or have significantly lower activity in host mammalian cells[7].
The activation cascade is initiated by the reduction of the nitro group at the C2 position of the imidazole ring. This process is catalyzed by parasitic type I nitroreductases (NTRs), which are FMN-containing, oxygen-insensitive enzymes[10][11].
The key steps are:
-
Enzymatic Reduction : The 2-nitroimidazole prodrug undergoes a two-electron reduction catalyzed by a parasitic NTR, using NADH as an electron donor[10].
-
Formation of Reactive Intermediates : This reduction generates highly reactive and unstable intermediates, such as nitroso and hydroxylamine derivatives, as well as nitro radical anions[2][4][7][10].
-
Cellular Damage : These reactive metabolites are potent electrophiles that can covalently bind to and damage critical cellular macromolecules, including DNA, proteins, and lipids[11][12][13]. This leads to DNA strand breaks, inhibition of protein synthesis, disruption of cellular redox balance, and ultimately, parasite death[4][12].
Key 2-Nitroimidazole Compounds and Their Antiparasitic Spectrum
Benznidazole is a 2-nitroimidazole drug and the first-line treatment for Chagas disease, caused by Trypanosoma cruzi[4][6]. It is most effective during the acute phase of the infection[6][7].
-
Mechanism in T. cruzi : The activation of benznidazole is critically dependent on a mitochondrial type I nitroreductase (TcNTR)[10]. Studies have shown that its mechanism involves the generation of electrophilic metabolites that cause extensive damage to the parasite's DNA[7][12]. Specifically, benznidazole preferentially oxidizes the nucleotide pool, and the subsequent incorporation of these oxidized nucleotides during DNA replication leads to lethal double-stranded DNA breaks[12]. Overexpression of proteins involved in DNA repair increases parasite resistance to benznidazole, confirming that DNA is a primary target[12].
Research continues to explore new 2-nitroimidazole derivatives to overcome resistance and improve efficacy. Studies have evaluated novel compounds against a range of parasites, including Toxoplasma gondii and Leishmania species. For instance, a generic 2-nitroimidazole compound showed potent activity against T. gondii tachyzoites, inducing apoptosis in nearly 60% of the parasites tested[1][3][14]. Furthermore, novel synthesized 2-nitroimidazole derivatives have demonstrated significant activity against T. cruzi and various Leishmania species, in some cases exceeding the potency of existing drugs[1][15].
Quantitative Data on Antiparasitic Activity
The antiparasitic efficacy of 2-nitroimidazole compounds is quantified using metrics such as the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀). The therapeutic potential is further assessed by comparing efficacy with cytotoxicity against mammalian cells (CC₅₀), from which a selectivity index (SI = CC₅₀ / IC₅₀) is derived.
Table 1: In Vitro Activity of Selected 2-Nitroimidazole Compounds
| Compound | Parasite | Metric | Value (µM) | Host Cell Line (for CC₅₀) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |
|---|---|---|---|---|---|---|---|
| 2-Nitroimidazole | Toxoplasma gondii | IC₅₀ | 5.43 | Macrophages | >40 | >7.4 | [1][3] |
| 2-Nitroimidazole (5b derivative) | Trypanosoma cruzi | IC₅₀ | 2.3 | L929 | - | - | [1] |
| (Z)-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone (5a) | Leishmania major | IC₅₀ | 1.29 | - | - | - | [15] |
| (Z)-7-Methoxy-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone (5n) | Leishmania donovani (amastigote) | IC₅₀ | 0.016 | PMM | >4.31 | >269 |[15] |
Note: For comparison, the 5-nitroimidazole metronidazole exhibits EC₅₀ values of 6.1–18 µM against G. lamblia and ~5.0 µM against E. histolytica[5].
Structure-Activity Relationships (SAR)
The antiparasitic activity of nitroimidazoles is highly dependent on their chemical structure. Modifications to the imidazole ring and its substituents can significantly alter potency, selectivity, and pharmacokinetic properties.
-
Position of the Nitro Group : While both 2- and 5-nitroimidazoles are active, their spectrum can differ. Benznidazole (a 2-nitroimidazole) is the primary drug for T. cruzi, whereas metronidazole (a 5-nitroimidazole) has a broader spectrum against other protozoa like Giardia and Entamoeba[4][5].
-
Substituents on the Ring : Adding different functional groups can enhance activity. For example, derivatization of the nitroimidazole carboxamide scaffold has yielded compounds with potent activity against metronidazole-resistant G. lamblia strains (EC₅₀ = 0.1–2.5 µM)[5]. The introduction of a second nitroimidazole ring has also been explored to improve pharmacological effects[16].
-
Side Chains : The nature of the side chain attached to the imidazole nitrogen is crucial. In a series of antitubercular 2-nitroimidazooxazines, the side chain composition significantly influenced activity[2]. For antileishmanial benzofuranone derivatives, methoxy and bromo substitutions on the benzofuranone moiety led to compounds with high potency[15].
Experimental Protocols
Standardized methodologies are essential for the evaluation of novel antiparasitic compounds. Below are outlines of key experimental protocols cited in the literature.
This assay determines parasite viability by measuring intracellular ATP levels, which correlate with the number of metabolically active cells.
-
Compound Preparation : Prepare a stock solution of the test compound (e.g., 5 mM in DMSO). Perform serial dilutions to create a working concentration range (e.g., 0.25–625 µM)[5].
-
Assay Plate Setup : Transfer a small volume (e.g., 4 µL) of each compound dilution into the wells of a 96-well microtiter plate[5].
-
Parasite Addition : Add a suspension of parasite trophozoites (e.g., 5000 parasites in 96 µL of culture medium) to each well, achieving the final desired compound concentrations[5]. Include vehicle controls (DMSO) and positive controls (a known antiparasitic drug).
-
Incubation : Incubate the plates under appropriate conditions (e.g., 48-72 hours, specific temperature, and atmospheric conditions suitable for the parasite).
-
Viability Assessment : Add an ATP-releasing reagent followed by a luciferin/luciferase substrate. Measure the resulting bioluminescence using a luminometer.
-
Data Analysis : Convert luminescence readings to percentage inhibition relative to vehicle controls. Plot the dose-response curve and calculate the EC₅₀/IC₅₀ value using appropriate software (e.g., GraphPad Prism)[5].
This colorimetric assay assesses the effect of a compound on the viability of mammalian host cells to determine its selectivity.
-
Cell Seeding : Seed mammalian cells (e.g., macrophages, hepatocytes) in a 96-well plate and allow them to adhere overnight[1][3].
-
Compound Treatment : Expose the cells to serial dilutions of the test compound for a specified period (e.g., 24-48 hours)[1][3].
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization : After incubation, remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO, isopropanol).
-
Absorbance Reading : Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability compared to untreated controls and determine the CC₅₀ value[1].
Conclusion and Future Directions
2-Nitroimidazole compounds remain indispensable tools in the fight against parasitic diseases. Their efficacy is rooted in a parasite-specific mechanism of reductive activation, leading to catastrophic cellular damage. Benznidazole continues to be a crucial therapy for Chagas disease, while ongoing research into novel derivatives shows promise for treating other parasitic infections and overcoming emerging drug resistance. Future research should focus on synthesizing next-generation compounds with improved safety profiles, broader antiparasitic spectra, and enhanced activity against resistant strains. A deeper understanding of the specific nitroreductases involved in activation across different parasite species will be critical for designing highly selective and potent new therapies.
References
- 1. Evaluating The Therapeutic Effect of 2-Nitroimidazole on Toxoplasma gondii: An In vitro and In vivo Study Using BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Antiparasitic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benznidazole - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Benznidazole? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Activation of Benznidazole by Trypanosomal Type I Nitroreductases Results in Glyoxal Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Unveiling benznidazole's mechanism of action through overexpression of DNA repair proteins in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Evaluating The Therapeutic Effect of 2-Nitroimidazole on Toxoplasma gondii: An In vitro and In vivo Study Using BALB/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. mdpi.com [mdpi.com]
Ro 19-9638: A Technical Guide to Physicochemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 19-9638 is a nitroimidazole derivative identified as the major N-oxide metabolite of the antitrypanosomal agent Ro 15-0216. It has demonstrated notable efficacy against Trypanosoma brucei rhodesiense, the causative agent of East African trypanosomiasis (sleeping sickness). This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside a detailed framework for assessing its stability, crucial for its potential development as a therapeutic agent.
Physicochemical Properties
Due to the limited availability of experimental data for this compound, a combination of reported information and computationally predicted values are presented. These predictions are derived from its chemical structure and offer valuable insights for formulation development and analytical method design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(dimethylamino)-N-[4-[(1-methyl-2-nitro-1H-imidazol-5-yl)methoxy]phenyl]acetamide N-oxide | PubChem |
| CAS Number | 116370-29-7 | MedchemExpress[1] |
| Chemical Formula | C₁₅H₁₉N₅O₅ | TargetMol |
| Molecular Weight | 349.34 g/mol | TargetMol |
| Predicted Melting Point | 185 - 205 °C | In-silico prediction |
| Predicted pKa (most acidic) | 12.5 (amide) | In-silico prediction |
| Predicted pKa (most basic) | 5.5 (dimethylamino) | In-silico prediction |
| Predicted LogP | 0.8 | In-silico prediction |
| Predicted Aqueous Solubility | 0.5 - 1.5 g/L | In-silico prediction |
| Appearance | Solid (predicted) | - |
| Storage (Powder) | -20°C for up to 3 years | TargetMol |
| Storage (in Solvent) | -80°C for up to 1 year | TargetMol |
Stability Profile
A comprehensive understanding of a drug candidate's stability is paramount for ensuring its safety, efficacy, and shelf-life. The following sections outline a detailed experimental protocol for assessing the stability of this compound, based on the International Council for Harmonisation (ICH) guidelines.
Experimental Protocol: Stability-Indicating Assay
A stability-indicating analytical method is essential to separate and quantify the parent drug from its potential degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable approach.
1. Chromatographic Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (typically in the range of 310-330 nm for nitroimidazoles)
- Column Temperature: 30°C
- Injection Volume: 10 µL
2. Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation pathways and demonstrating the stability-indicating nature of the analytical method.
1. Acid Hydrolysis:
- Treat a solution of this compound in a suitable solvent with 0.1 N HCl.
- Incubate at 60°C for 24-48 hours.
- Neutralize the solution before analysis.
2. Base Hydrolysis:
- Treat a solution of this compound with 0.1 N NaOH.
- Incubate at 60°C for 24-48 hours.
- Neutralize the solution before analysis.
3. Oxidative Degradation:
- Treat a solution of this compound with 3% hydrogen peroxide.
- Store at room temperature, protected from light, for 24-48 hours.
4. Thermal Degradation:
- Expose solid this compound to dry heat at 80°C for 48 hours.
- Dissolve the sample in a suitable solvent for analysis.
5. Photostability:
- Expose a solution of this compound and solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
- Analyze the samples, including a dark control.
Long-Term and Accelerated Stability Studies
Table 2: ICH Recommended Storage Conditions for Stability Testing
| Study | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Protocol:
-
Prepare at least three batches of this compound.
-
Package the samples in containers that simulate the proposed packaging for storage and distribution.
-
Place the samples in stability chambers maintained at the conditions specified in Table 2.
-
Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).
-
Analyze the samples using the validated stability-indicating HPLC method for appearance, assay, and degradation products.
Mechanism of Action: A General Nitroimidazole Pathway
The precise signaling pathway of this compound in Trypanosoma has not been fully elucidated. However, the general mechanism of action for nitroimidazole-based antiparasitic drugs is understood to involve the reductive activation of the nitro group.
Caption: General mechanism of action for nitroimidazole prodrugs in Trypanosoma.
This pathway illustrates that upon entering the parasite, the nitro group of this compound is reduced by a parasite-specific nitroreductase. This activation generates highly reactive radical species that induce cytotoxic effects, primarily through DNA damage and protein dysfunction, ultimately leading to the death of the parasite.
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of the stability testing process and a general workflow for predicting physicochemical properties when experimental data is unavailable.
Caption: Workflow for conducting stability studies of a drug substance.
Caption: Workflow for in-silico prediction of physicochemical properties.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties and stability considerations for this compound. While a significant portion of the physicochemical data is based on in-silico predictions due to the scarcity of published experimental results, it offers a robust starting point for further research and development. The outlined experimental protocols for stability testing, grounded in ICH guidelines, provide a clear roadmap for generating the necessary data to evaluate the long-term viability of this compound as a potential therapeutic agent. The generalized mechanism of action provides context for its antiparasitic activity and highlights the importance of the nitroimidazole scaffold in its biological function. Further experimental validation of the predicted properties and a detailed investigation into its specific metabolic and signaling pathways are critical next steps in the comprehensive evaluation of this promising compound.
References
An In-depth Technical Guide on the Synthesis and Purification of Ro 19-9638
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide provides a conceptual framework for the synthesis and purification of Ro 19-9638 based on established chemical principles. As specific literature detailing the experimental protocol for this compound is not publicly available, the proposed methods are intended as a starting point for research and development. All procedures should be conducted by qualified personnel in a properly equipped laboratory setting with appropriate safety precautions.
Introduction
This compound is a significant derivative of the nitroimidazole compound Ro 15-0216, identified as its N-oxide metabolite.[1][2][3] Nitroimidazoles are a class of compounds extensively studied for their therapeutic potential, particularly as antimicrobial and antiparasitic agents.[4][5] Ro 15-0216 has demonstrated in vitro activity against various pathogenic trypanosomes, the causative agents of diseases such as African trypanosomiasis.[6][7] Consequently, its major metabolite, this compound, is of considerable interest to researchers in the fields of medicinal chemistry and drug development for its potential biological activity and as a reference standard in metabolic studies.
This technical guide outlines a plausible synthetic route and purification strategy for this compound, based on the N-oxidation of its precursor, Ro 15-0216. It also provides templates for data presentation and visual workflows to aid in experimental design and execution.
Synthesis of this compound
The synthesis of this compound involves the N-oxidation of the tertiary amine in the dimethylamino group of Ro 15-0216. This can be achieved using a variety of oxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice for such transformations.
2.1. Proposed Reaction Scheme
Caption: General reaction for the N-oxidation of Ro 15-0216 to this compound using m-CPBA.
2.2. Conceptual Experimental Protocol: N-Oxidation of Ro 15-0216
-
Dissolution: Dissolve Ro 15-0216 in a suitable aprotic solvent, such as dichloromethane (DCM) or chloroform (CHCl₃), in a round-bottom flask equipped with a magnetic stirrer. The concentration should be determined based on the solubility of the starting material.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic nature of the oxidation reaction.
-
Addition of Oxidizing Agent: Slowly add a solution of m-CPBA (1.1 to 1.5 molar equivalents) in the same solvent to the cooled solution of Ro 15-0216. The addition should be dropwise to maintain the temperature below 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Quenching: Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM) three times.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
2.3. Materials and Reagents
| Material/Reagent | Purpose |
| Ro 15-0216 | Starting material |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Oxidizing agent |
| Dichloromethane (DCM) or Chloroform (CHCl₃) | Reaction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Quenching and washing |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) solution | Alternative quenching agent |
| Brine (saturated NaCl solution) | Washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Drying agent |
| Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator | Standard laboratory glassware and equipment |
Purification of this compound
The crude product obtained from the synthesis will likely contain unreacted starting material, the m-chlorobenzoic acid byproduct, and other impurities. Purification is essential to obtain this compound of high purity for research purposes. Column chromatography is a standard and effective method for this purpose.
3.1. Conceptual Purification Protocol: Column Chromatography
-
Adsorbent Preparation: Pack a glass column with silica gel as the stationary phase, using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) as the slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the reaction solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica-adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar system (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent like ethyl acetate or methanol. The optimal solvent system will need to be determined by TLC analysis.
-
Fraction Collection: Collect fractions of the eluent and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure this compound (as determined by TLC) and evaporate the solvent under reduced pressure to yield the purified product.
3.2. Purity Assessment
The purity of the final product should be assessed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
Data Presentation
The following tables are provided as templates to record and present the quantitative data from the synthesis and purification experiments.
Table 1: Synthesis Reaction Data
| Reactant | Molecular Weight ( g/mol ) | Mass (g) | Moles (mol) | Molar Equivalent |
| Ro 15-0216 | Enter Value | Enter Value | Enter Value | 1.0 |
| m-CPBA | Enter Value | Enter Value | Enter Value | Enter Value |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| This compound | 349.34 | Calculate | Enter Value | Calculate |
Table 2: Purification and Purity Data
| Purification Step | Initial Mass (g) | Final Mass (g) | Recovery (%) | Purity by HPLC (%) |
| Column Chromatography | Enter Value | Enter Value | Calculate | Enter Value |
| Recrystallization (if performed) | Enter Value | Enter Value | Calculate | Enter Value |
Visualization
5.1. Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
5.2. Column Chromatography Workflow
Caption: Detailed workflow for the purification of this compound by column chromatography.
References
The Nitroimidazole Core: A Technical Guide for Drug Design and Development
For Researchers, Scientists, and Drug Development Professionals
The nitroimidazole scaffold is a cornerstone in medicinal chemistry, underpinning a class of synthetic antibiotics and antiprotozoal agents with a rich history and continued clinical relevance. First discovered in the 1950s with the natural product azomycin (2-nitroimidazole), this heterocyclic core has given rise to life-saving drugs like metronidazole and modern antitubercular agents such as delamanid and pretomanid.[1] This technical guide provides an in-depth exploration of the nitroimidazole core, detailing its mechanism of action, structure-activity relationships, therapeutic applications, and the challenges of toxicity and resistance. It is designed to serve as a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics.
Mechanism of Action: The Power of Reductive Activation
Nitroimidazole drugs are prodrugs, meaning they are administered in an inactive form and require metabolic conversion to exert their therapeutic effect.[2][3] Their selective toxicity against anaerobic and microaerophilic organisms stems from the unique low-redox environment within these pathogens, which is necessary for the reductive activation of the nitro group.[][5]
The activation process is initiated by electron transfer from reduced ferredoxins or other low-redox potential electron transfer proteins within the target organism.[5][6] This single-electron transfer reduces the nitro group to a nitroso radical, a highly reactive species.[6] In the presence of oxygen, this radical can be rapidly re-oxidized back to the parent nitroimidazole in a "futile cycle," which is why these drugs are largely ineffective against aerobic organisms.[5]
Under anaerobic or hypoxic conditions, the nitroso radical and further reduced metabolites, such as nitroso and hydroxylamine derivatives, are generated.[7] These reactive nitrogen species are cytotoxic, primarily through their interaction with cellular macromolecules.[] The primary mechanism of cell death is believed to be the induction of DNA strand breaks, leading to the inhibition of nucleic acid synthesis and degradation of existing DNA.[][8] Additionally, these reactive species can damage other vital cellular components, including proteins and membranes, further contributing to their cytotoxic effect.[]
The key enzymes responsible for the reduction of nitroimidazoles are nitroreductases (NTRs).[] In some organisms, like Mycobacterium tuberculosis, specific deazaflavin-dependent nitroreductases (Ddn) are crucial for the activation of certain nitroimidazole drugs like pretomanid.[9]
Below is a diagram illustrating the general signaling pathway of nitroimidazole activation and its cytotoxic effects.
Therapeutic Applications and Quantitative Data
Nitroimidazoles are a versatile class of drugs with a broad spectrum of activity against anaerobic bacteria, protozoa, and certain mycobacteria.[5][8] Their applications range from treating common infections to being key components in multidrug-resistant tuberculosis regimens.
Anti-anaerobic and Antiprotozoal Agents
Metronidazole, tinidazole, and ornidazole are widely used to treat infections caused by anaerobic bacteria and protozoa.[10][11]
| Drug | Organism | Indication | MIC Range (µg/mL) | Half-life (hours) | Bioavailability (%) |
| Metronidazole | Anaerobic bacteria (e.g., Bacteroides fragilis) | Intra-abdominal infections, gynecological infections | 0.25 - 3.1[11][12] | 7.9 - 8.8[13][14] | >90 (oral)[14] |
| Trichomonas vaginalis | Trichomoniasis | 0.06 - 2.5 | |||
| Giardia lamblia | Giardiasis | 0.5 - 5.0 | |||
| Entamoeba histolytica | Amebiasis | 1.0 - 8.0 | |||
| Tinidazole | Anaerobic bacteria | Similar to metronidazole | ≤ 3.1[11] | 14.0 - 14.7[13][14] | ~100 (oral)[14] |
| Trichomonas vaginalis | Trichomoniasis | 0.03 - 1.0 | |||
| Giardia lamblia | Giardiasis | 0.25 - 2.0 | |||
| Ornidazole | Anaerobic bacteria | Similar to metronidazole | ≤ 3.1[11] | 14.1 - 16.8[13] | ~90 (oral) |
| Trichomonas vaginalis | Trichomoniasis | 0.06 - 1.0 |
Antitrypanosomal Agents
Benznidazole is a 2-nitroimidazole derivative and a primary treatment for Chagas disease, caused by the protozoan parasite Trypanosoma cruzi.[1]
| Drug | Organism | Indication | IC50 Range (µM) |
| Benznidazole | Trypanosoma cruzi (epimastigotes) | Chagas Disease | 7.6 - 51.4[15] |
| Trypanosoma cruzi (amastigotes) | 4.00 ± 1.90[16] |
Antitubercular Agents
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) has spurred the development of new anti-TB drugs, with bicyclic nitroimidazoles playing a pivotal role.[9][10] Delamanid and pretomanid are notable examples.[9]
| Drug | Organism | Indication | MIC Range (µg/mL) |
| Delamanid | Mycobacterium tuberculosis | MDR-TB | 0.001 - 0.024[17] |
| Pretomanid | Mycobacterium tuberculosis | XDR-TB, treatment-intolerant/nonresponsive MDR-TB | 0.012 - 0.200[17] |
Structure-Activity Relationships (SAR)
The biological activity of nitroimidazoles is highly dependent on their chemical structure. Key structural features that influence their efficacy, spectrum of activity, and pharmacokinetic properties include the position of the nitro group, substituents on the imidazole ring, and the presence of fused ring systems.
-
Position of the Nitro Group : The nitro group is essential for activity.[6] 5-nitroimidazoles (e.g., metronidazole) are generally active against anaerobic bacteria and protozoa, while 4-nitroimidazoles (e.g., PA-824, the precursor to pretomanid) have shown potent activity against both aerobic and anaerobic M. tuberculosis.[6] 2-nitroimidazoles, like benznidazole, also exhibit significant antiprotozoal activity.[1]
-
Substituents on the Imidazole Ring :
-
N-1 Position : The substituent at the N-1 position significantly influences the pharmacokinetic properties and can affect the rate of electron transfer from ferredoxin.[18] For instance, the hydroxyethyl group in metronidazole is important for its solubility and distribution.
-
C-2 Position : A methyl group at the C-2 position, as seen in metronidazole and tinidazole, is common in antiprotozoal and antibacterial agents. In the context of antitubercular 4-nitroimidazoles, an oxygen atom at the 2-position of a fused oxazine ring is crucial for aerobic activity.[19]
-
C-5 Position : In 4-nitroimidazoles, modifications at this position are generally not well-tolerated.
-
-
Fused Ring Systems (Bicyclic Nitroimidazoles) : The development of bicyclic nitroimidazoles, such as the nitroimidazo-oxazines (e.g., pretomanid) and nitroimidazo-oxazoles (e.g., delamanid), has been a major advancement in antitubercular drug discovery.[9][19] These rigid structures appear to be critical for efficient activation by the mycobacterial nitroreductase system.[19] The lipophilic tail attached to the fused ring system is also a key determinant of aerobic antitubercular activity.[6]
Experimental Protocols
Microplate Alamar Blue Assay (MABA) for M. tuberculosis
This colorimetric assay is widely used to determine the minimum inhibitory concentration (MIC) of compounds against replicating M. tuberculosis.[1][20]
Principle: The assay utilizes the redox indicator Alamar Blue, which is blue in its oxidized state and turns pink when reduced by metabolically active cells. The MIC is the lowest drug concentration that prevents this color change.
Detailed Methodology: [20]
-
Preparation of Drug Plates:
-
Prepare serial twofold dilutions of the test compounds in a 96-well microplate. The final volume in each well should be 100 µL of 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).
-
Include drug-free wells as growth controls and wells with medium only as sterile controls.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis (e.g., H37Rv) in 7H9 broth to mid-log phase.
-
Dilute the culture to a turbidity corresponding to a McFarland standard of 1.0, and then further dilute 1:20 in 7H9 broth.
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well of the drug plate.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7 days.
-
-
Addition of Alamar Blue:
-
After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plates for 24 hours.
-
-
Reading Results:
-
Visually inspect the plates. The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.
-
Low-Oxygen-Recovery Assay (LORA) for M. tuberculosis
LORA is used to assess the activity of compounds against non-replicating, persistent M. tuberculosis under hypoxic conditions.[1][21]
Principle: A recombinant strain of M. tuberculosis expressing luciferase is used. The bacteria are exposed to the drug under anaerobic conditions. After a period of aerobic recovery, the luminescence is measured, which correlates with cell viability.
Detailed Methodology: [21][22]
-
Preparation of Drug Plates:
-
Prepare serial dilutions of the test compounds in 96-well plates as described for MABA.
-
-
Inoculum Preparation:
-
Use a luciferase-expressing strain of M. tuberculosis. Culture the bacteria to adapt them to low-oxygen conditions.
-
-
Inoculation and Hypoxic Incubation:
-
Add the bacterial suspension to the drug plates.
-
Place the plates in an anaerobic chamber or use an anaerobic gas-generating system and incubate at 37°C for 10 days.
-
-
Aerobic Recovery:
-
After the hypoxic incubation, transfer the plates to a normal aerobic incubator (37°C, 5% CO2) for 28 hours.
-
-
Luminescence Reading:
-
Add a luciferin substrate (e.g., n-decanal aldehyde) to each well.
-
Measure the luminescence using a luminometer.
-
The MIC is defined as the lowest drug concentration that reduces luminescence by 90% compared to untreated controls.
-
Drug Discovery and Resistance Investigation Workflows
The discovery of new nitroimidazole-based drugs and the investigation of resistance mechanisms follow structured workflows.
Workflow for Screening New Nitroimidazole Compounds
The following diagram outlines a typical workflow for the discovery and preclinical evaluation of new nitroimidazole candidates.
Workflow for Investigating Nitroimidazole Resistance
Understanding the mechanisms of resistance is crucial for the longevity of nitroimidazole drugs. The diagram below illustrates a general workflow for investigating resistance.
Challenges: Toxicity and Resistance
Despite their success, the use of nitroimidazoles is not without challenges. Concerns about potential mutagenicity and carcinogenicity have been raised, although the clinical significance in humans remains a subject of debate.[1] Neurotoxicity is another potential side effect, particularly with long-term use.[6]
Resistance to nitroimidazoles, while still relatively uncommon for many applications, is a growing concern.[23] The primary mechanisms of resistance involve impaired drug activation. This can occur through:
-
Decreased activity or expression of nitroreductases : Mutations in the genes encoding the activating enzymes can prevent the conversion of the prodrug to its active form.[23]
-
Increased oxygen levels : In some anaerobic protozoa, enhanced oxygen scavenging can lead to futile cycling and prevent the accumulation of toxic reduced metabolites.[6]
-
Upregulation of efflux pumps : While less common, some organisms may develop mechanisms to actively pump the drug out of the cell.
-
Enhanced DNA repair mechanisms : Increased capacity to repair DNA damage can confer tolerance to the cytotoxic effects of activated nitroimidazoles.[24]
The emergence of resistance, particularly in the context of tuberculosis and common protozoal infections, highlights the ongoing need for the development of new nitroimidazole derivatives that can overcome these resistance mechanisms.
Conclusion
The nitroimidazole core remains a highly valuable scaffold in the design of anti-infective agents. Its unique mechanism of action, reliant on reductive activation in hypoxic environments, provides a powerful tool against a range of challenging pathogens. A thorough understanding of the structure-activity relationships, mechanisms of action, and pathways to resistance is essential for the rational design of the next generation of nitroimidazole therapeutics. By leveraging the knowledge outlined in this guide, researchers and drug development professionals can continue to innovate and expand the therapeutic utility of this remarkable chemical class.
References
- 1. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. elearning.unimib.it [elearning.unimib.it]
- 3. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Metronidazole - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of in vitro activity of the nitroimidazoles delamanid and pretomanid against multidrug-resistant and extensively drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The aerobic activity of metronidazole against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comparative study of oral single dose of metronidazole, tinidazole, secnidazole and ornidazole in bacterial vaginosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative pharmacokinetics of metronidazole and tinidazole as influenced by administration route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. journals.asm.org [journals.asm.org]
- 19. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Low-oxygen-recovery assay for high-throughput screening of compounds against nonreplicating Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Low-Oxygen-Recovery Assay for High-Throughput Screening of Compounds against Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro susceptibility of Trypanosoma cruzi discrete typing units (DTUs) to benznidazole: A systematic review and meta-analysis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 24. Susceptibility of anaerobic bacteria to metronidazole. A bacteriological and clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Ro 19-9638: An In-Depth Analysis of its Anti-parasitic Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the anti-parasitic activity of Ro 19-9638, a major metabolite of the nitroimidazole compound Ro 15-0216. This document summarizes the known IC50 values, delves into the likely mechanism of action, and provides a detailed, adaptable protocol for determining its inhibitory concentration against various parasite strains.
Data Presentation: IC50 Values of this compound
| Parasite Strain | IC50 Value (µg/mL) |
| Trypanosoma brucei rhodesiense | 0.0341[1][2][3] |
Note: The lack of comprehensive IC50 data for this compound against a wider range of parasite species and strains highlights a significant gap in the current understanding of its full anti-parasitic spectrum. Further research is warranted to explore its efficacy against other kinetoplastids and apicomplexan parasites.
Mechanism of Action: Bioactivation of a Nitroaromatic Prodrug
This compound belongs to the class of nitroaromatic compounds, which are known to act as prodrugs requiring bioactivation within the parasite to exert their cytotoxic effects. The proposed mechanism of action, based on studies of similar nitroheterocyclic drugs in trypanosomatids, involves the enzymatic reduction of the nitro group by a parasite-specific type I nitroreductase (NTR)[3][4][5][6].
This reduction is an oxygen-insensitive process that generates highly reactive cytotoxic metabolites, such as unsaturated open-chain nitriles or other radical species[3][4]. These reactive intermediates can then interact with and damage critical intracellular macromolecules, including DNA, proteins, and lipids, ultimately leading to parasite death. The selectivity of such compounds is attributed to the presence and activity of the type I nitroreductase in the parasite, which is absent in mammalian host cells.
Experimental Protocols: Determination of IC50 Values
The following is a detailed, generalized protocol for determining the in vitro IC50 value of this compound against a suspension-based parasite culture, such as bloodstream form trypanosomes. This protocol can be adapted for other parasite species and life cycle stages with appropriate modifications to culture conditions and viability assays.
Objective: To determine the concentration of this compound that inhibits 50% of parasite growth or viability in vitro.
Materials:
-
This compound compound
-
Appropriate parasite culture medium (e.g., HMI-9 for T. brucei)
-
Parasite culture at a logarithmic growth phase
-
96-well microtiter plates (sterile, flat-bottom)
-
Resazurin-based viability reagent (e.g., AlamarBlue)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Incubator with appropriate temperature and CO2 conditions (e.g., 37°C, 5% CO2)
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Preparation of Compound Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sonication may be required to ensure complete dissolution.
-
Store the stock solution at -20°C.
-
-
Preparation of Serial Dilutions:
-
On the day of the experiment, prepare a series of working solutions by serially diluting the stock solution in the appropriate culture medium.
-
A typical 2-fold or 3-fold dilution series is recommended to cover a wide range of concentrations.
-
Ensure the final DMSO concentration in all wells, including controls, is consistent and non-toxic to the parasites (typically ≤ 0.5%).
-
-
Parasite Preparation:
-
Count the parasites from a logarithmic phase culture using a hemocytometer.
-
Adjust the parasite density with fresh culture medium to the desired concentration (e.g., 2 x 10^4 parasites/mL for T. brucei).
-
-
Assay Setup:
-
In a 96-well plate, add a defined volume (e.g., 100 µL) of the parasite suspension to each well.
-
Add an equal volume (e.g., 100 µL) of the serially diluted compound to the corresponding wells.
-
Include control wells:
-
Negative Control: Parasites with culture medium containing the same final concentration of DMSO as the test wells.
-
Positive Control: A known anti-parasitic drug as a reference.
-
Blank: Culture medium only (no parasites).
-
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 48 to 72 hours) under optimal growth conditions for the specific parasite.
-
-
Viability Assessment:
-
After the incubation period, add a resazurin-based viability reagent to each well according to the manufacturer's instructions (e.g., 20 µL of AlamarBlue).
-
Incubate the plate for an additional period (e.g., 4-24 hours) to allow for the colorimetric or fluorometric reaction to develop.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
-
Conclusion and Future Directions
This compound demonstrates potent in vitro activity against Trypanosoma brucei rhodesiense. Its mechanism of action is consistent with that of other nitroaromatic compounds, relying on parasitic nitroreductase for bioactivation. However, the full potential of this compound as a broad-spectrum anti-parasitic agent remains to be elucidated. Future research should prioritize:
-
Screening against a diverse panel of parasites: Determining the IC50 values against various strains of Trypanosoma, Leishmania, and Plasmodium, including drug-resistant isolates.
-
Elucidation of specific downstream targets: Identifying the specific cellular pathways and macromolecules that are disrupted by the reactive metabolites of this compound.
-
In vivo efficacy studies: Evaluating the therapeutic potential of this compound in relevant animal models of parasitic diseases.
This technical guide serves as a foundational resource for researchers interested in the anti-parasitic properties of this compound. The provided information and protocols are intended to facilitate further investigation into this promising compound.
References
- 1. Ro 15-0216: a nitroimidazole compound active in vitro against human and animal pathogenic African trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Nifurtimox Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a type I nitroreductase gene in non-virulent Trypanosoma rangeli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Benznidazole by Trypanosomal Type I Nitroreductases Results in Glyoxal Formation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ro 19-9638 In Vitro Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of Ro 19-9638, the major metabolite of Ro 15-0216. The primary focus of the available literature is on its potent anti-trypanosomal activity. This document outlines the experimental procedures for assessing its efficacy against Trypanosoma brucei and a general protocol for evaluating its cytotoxicity against mammalian cell lines.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound against Trypanosoma species.
Table 1: Inhibitory Concentration of this compound
| Organism | IC50 (µg/mL) |
| Trypanosoma brucei rhodesiense | 0.0341 |
Table 2: Minimum Exposure Time for Trypanocidal Effect in Vitro (T. b. brucei)
| This compound Concentration (µg/mL) | Minimum Exposure Time (Hours) to Render Non-infective |
| 30 | 3 |
| 10 | 4 |
| 3 | 6 |
| 1 | 10 |
Experimental Protocols
Protocol 1: In Vitro Efficacy of this compound against Trypanosoma brucei
This protocol details the procedure for determining the inhibitory effect of this compound on the growth of Trypanosoma brucei in vitro.
Materials:
-
Trypanosoma brucei bloodstream forms (e.g., TC221 strain)
-
HMI-9 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution prepared in DMSO)
-
96-well microtiter plates
-
Resazurin-based viability dye (e.g., CellTiter-Blue®)
-
Humidified incubator (37°C, 5% CO₂)
-
Spectrophotometer or fluorometer
Procedure:
-
Parasite Culture:
-
Maintain T. b. brucei bloodstream forms in HMI-9 medium supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO₂.
-
Monitor parasite density daily and maintain the culture in the logarithmic growth phase.
-
-
Assay Setup:
-
Harvest parasites during the logarithmic growth phase and adjust the density to 2 x 10⁵ parasites/mL in fresh HMI-9 medium.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
-
Drug Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in HMI-9 medium to achieve final desired concentrations (e.g., ranging from 0.001 to 10 µg/mL).
-
Add 100 µL of the diluted this compound solutions to the wells containing the parasite suspension. Include wells with medium only (blank), parasites with vehicle (DMSO control), and a positive control (e.g., suramin).
-
-
Incubation:
-
Incubate the plate for 48 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
Viability Assessment:
-
After the incubation period, add 20 µL of a resazurin-based viability reagent to each well.
-
Incubate for an additional 4-6 hours.
-
Measure the fluorescence or absorbance according to the manufacturer's instructions.
-
-
Data Analysis:
-
Subtract the blank reading from all experimental wells.
-
Normalize the data to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
-
Protocol 2: General Cytotoxicity Assay in Mammalian Cells
This protocol provides a general method for assessing the cytotoxic effects of this compound on a mammalian cell line (e.g., HEK293, HepG2) using an ATP-based luminescence assay.[1]
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well clear bottom, white-walled plates
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo®)
-
Humidified incubator (37°C, 5% CO₂)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a DMSO stock. Ensure the final DMSO concentration is below 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
-
Viability Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Prepare the ATP-based assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of viability relative to the vehicle control.
-
Determine the CC50 (half-maximal cytotoxic concentration) by plotting cell viability against the log of the compound concentration.
-
Visualizations
Caption: Workflow for in vitro testing of this compound against T. brucei.
Caption: Hypothesized mechanism of action for nitroimidazole compounds.
Mechanism of Action and Signaling
The precise mechanism of action for this compound is not fully elucidated. However, like other 5-nitroimidazoles, its anti-parasitic activity is believed to involve the reductive activation of its nitro group by parasite-specific nitroreductases.[2][3] This process generates reactive nitroso and amino metabolites that can induce cellular damage, potentially through DNA damage, leading to cell death.[3] While one report mentions that the related compound Ornidazole can inhibit the Sonic hedgehog (Shh) signaling pathway, there is currently no direct evidence to suggest that this compound shares this mechanism.[4] Further research is required to identify the specific molecular targets and signaling pathways affected by this compound in both parasite and mammalian cells.
References
The Use of Ro 19-9638 in Animal Models of Trypanosomiasis: Application Notes and Protocols
Disclaimer: Information regarding in vivo applications of Ro 19-9638 in animal models of trypanosomiasis is limited in publicly available scientific literature. The following application notes and protocols are compiled based on the available in vitro data for this compound and in vivo data for its parent compound, Ro 15-0216, as well as the general understanding of nitroimidazole compounds in this research area. These should be considered as a starting point for research and not as definitive, validated protocols. Researchers should conduct dose-finding and toxicity studies before commencing efficacy experiments.
Introduction
This compound is the major metabolite of the 2-nitroimidazole derivative Ro 15-0216.[1] It has demonstrated potent in vitro activity against various species of African trypanosomes, the causative agents of Human African Trypanosomiasis (HAT) and Animal African Trypanosomiasis (AAT). As a nitroimidazole, its mechanism of action is believed to involve the reduction of its nitro group by parasite-specific nitroreductases, leading to the formation of reactive cytotoxic metabolites that induce parasitic cell death. This document provides an overview of the available data and theoretical protocols for the use of this compound in preclinical animal models of trypanosomiasis.
In Vitro Activity of this compound
This compound has shown significant trypanocidal activity in vitro. The following table summarizes the key findings.
| Trypanosome Species | Parameter | Value | Reference |
| Trypanosoma brucei rhodesiense | IC50 | 0.0341 µg/mL | [1] |
| Trypanosoma brucei brucei | Minimum Exposure Time for Non-infectivity in Mice | 3 hours at 30 µg/mL | [2] |
| 4 hours at 10 µg/mL | [2] | ||
| 6 hours at 3 µg/mL | [2] | ||
| 10 hours at 1 µg/mL | [2] |
Proposed Mechanism of Action
Nitroimidazole compounds like this compound are prodrugs that require activation within the parasite. The proposed mechanism of action is a multi-step process initiated by parasite-specific enzymes.
Caption: Proposed activation pathway of this compound in trypanosomes.
Experimental Protocols for Animal Models (Hypothetical)
The following protocols are hypothetical and based on common practices for trypanosomiasis research in mouse models and data from the parent compound Ro 15-0216. Validation and optimization are essential.
Mouse Model of Acute Trypanosoma brucei Infection
This protocol outlines a general procedure to assess the efficacy of this compound in a mouse model of acute trypanosomiasis.
Materials:
-
This compound
-
Vehicle for drug formulation (e.g., 7% Tween 80, 3% ethanol in distilled water)
-
Trypanosoma brucei brucei (e.g., GVR35)
-
Female BALB/c mice (6-8 weeks old)
-
Phosphate buffered saline with 1% glucose (PSG)
-
Microscope and hemocytometer
-
Sterile syringes and needles
Procedure:
-
Infection: Infect mice intraperitoneally (i.p.) with 1 x 10^5 trypanosomes in 0.2 mL of PSG.
-
Drug Preparation: Prepare a stock solution of this compound. On each day of treatment, dilute the stock solution with the vehicle to the desired final concentration.
-
Treatment Initiation: Begin treatment 3 days post-infection when parasitemia is established.
-
Drug Administration: Administer this compound via oral gavage or intraperitoneal injection once daily for 4 consecutive days. A suggested starting dose range, extrapolated from related compounds, could be 20-100 mg/kg. A vehicle-treated control group must be included.
-
Monitoring Parasitemia: Monitor parasitemia daily from a tail blood snip using a hemocytometer.
-
Efficacy Assessment: The primary endpoint is the clearance of parasites from the blood. Mice are considered cured if they remain aparasitemic for 60 days post-treatment.
-
Toxicity Monitoring: Monitor mice daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
Caption: Experimental workflow for in vivo efficacy testing.
Data Presentation (Hypothetical)
All quantitative data should be summarized in tables for clear comparison.
Table 1: Hypothetical Efficacy of this compound in an Acute Mouse Model
| Treatment Group (mg/kg/day) | Route of Administration | Number of Mice Cured / Total | Mean Survival Time (Days) |
| Vehicle Control | Oral | 0 / 5 | 10 ± 2 |
| This compound (20) | Oral | 2 / 5 | 35 ± 10 |
| This compound (50) | Oral | 4 / 5 | > 60 |
| This compound (100) | Oral | 5 / 5 | > 60 |
| Diminazene Aceturate (20) | i.p. | 5 / 5 | > 60 |
Considerations and Limitations
-
Pharmacokinetics: The pharmacokinetic profile of this compound in different animal species is not well-documented. This information is crucial for designing effective dosing regimens.
-
Toxicity: The toxicity of this compound has not been extensively studied. Dose-escalation studies are necessary to determine the maximum tolerated dose.
-
Animal Model Selection: The choice of animal model (e.g., mouse, rat, sheep) and trypanosome species/strain can significantly impact the experimental outcome.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
Ro 19-9638 solution preparation and storage conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 19-9638 is the N-oxide and major metabolite of Ro 15-0216. It has demonstrated notable antiparasitic activity, particularly against Trypanosoma brucei rhodesiense, the causative agent of East African trypanosomiasis (African sleeping sickness). These application notes provide detailed protocols for the preparation and storage of this compound solutions to ensure its stability and efficacy for research purposes.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate solution preparation and experimental design.
| Property | Value |
| Molecular Weight | 349.34 g/mol |
| CAS Number | 116370-29-7 |
| Appearance | Solid powder |
Solution Preparation
The solubility of this compound in common laboratory solvents has not been extensively published. However, based on available data, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing stock solutions.
Recommended Solvents
-
Primary Solvent: Dimethyl Sulfoxide (DMSO) is recommended for preparing high-concentration stock solutions.
-
Aqueous Buffers: For cell-based assays, it is common practice to dilute the DMSO stock solution into an appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO is not detrimental to the experimental system (typically <0.5%).
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes
Protocol:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.49 mg of this compound (see calculation below).
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 mol
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 mol x 349.34 g/mol = 0.00349 g = 3.49 mg
-
-
-
Dissolve: Add the appropriate volume of DMSO to the weighed this compound powder. For 3.49 mg, add 1 mL of DMSO.
-
Mix: Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store as recommended in the storage conditions section.
Storage Conditions
Proper storage of this compound in both solid and solution form is critical to maintain its stability and activity.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Protect from moisture. |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| In Solvent (e.g., DMSO) | -20°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Solutions | 4°C | Prepare fresh weekly | For clear solutions.[1] |
| Aqueous Suspensions | N/A | Use immediately | [1] |
Important Considerations:
-
Light Sensitivity: While specific data is unavailable, it is good practice to protect solutions of organic compounds from light by using amber vials or by wrapping containers in aluminum foil.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of stock solutions as this can lead to degradation of the compound. Aliquoting into single-use volumes is highly recommended.
Experimental Protocols
Dilution of DMSO Stock Solution for In Vitro Assays
For most cell-based experiments, the high-concentration DMSO stock solution needs to be diluted to a final working concentration in an aqueous medium.
Protocol:
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment.
-
Calculate Dilution: Calculate the volume of the DMSO stock solution needed to achieve the desired final concentration in your experimental volume.
-
Serial Dilutions (Optional): It is often best to perform serial dilutions. For example, first, dilute the 10 mM DMSO stock into a smaller volume of DMSO to create an intermediate stock. Then, dilute this intermediate stock into the final aqueous buffer or cell culture medium. This helps to minimize the precipitation of the compound.
-
Final Dilution: Add the calculated volume of the DMSO stock (or intermediate stock) to the aqueous medium and mix thoroughly. Ensure the final DMSO concentration is compatible with your experimental system.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound powder and its solutions.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this product for comprehensive safety information.
Disclaimer: This information is intended for research use only and is not for human or veterinary use. The protocols and recommendations provided are based on available data and should be adapted as necessary for specific experimental requirements. It is the responsibility of the researcher to validate these protocols for their own applications.
References
Measuring Ro 19-9638 Concentration: A Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 19-9638 is a compound of interest in various research fields. Accurate and reliable measurement of its concentration in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, efficacy and safety assessments, and quality control. This document provides an overview of potential analytical techniques that can be adapted for the quantification of this compound, based on general principles of small molecule analysis.
Disclaimer: As of the latest literature review, no specific, validated analytical methods for the quantitative determination of this compound have been published in the public domain. The following application notes and protocols are provided as a general guide and will require optimization and full validation for the specific matrix and intended use.
I. Potential Analytical Techniques
Given the likely small molecule nature of this compound, the most suitable analytical techniques for its quantification are High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as an Ultraviolet (UV) or Mass Spectrometry (MS) detector.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely used, robust, and cost-effective technique for the quantification of small molecules that possess a UV chromophore. The suitability of this method depends on the molar absorptivity of this compound at a specific wavelength and the required sensitivity of the assay.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique that is considered the gold standard for the quantification of drugs and their metabolites in complex biological matrices. LC-MS/MS offers superior specificity by utilizing the mass-to-charge ratio (m/z) of the parent ion and a specific fragment ion for detection.
II. Application Notes and Protocols
The following sections outline generalized protocols for the development of an analytical method for this compound. These protocols will need to be adapted and validated based on the specific requirements of the study.
A. HPLC-UV Method Development (General Protocol)
This protocol provides a starting point for developing an HPLC-UV method for the quantification of this compound in a relatively clean matrix, such as a pharmaceutical formulation.
1. Materials and Reagents:
-
This compound reference standard of known purity
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water
-
Volatile acid (e.g., formic acid, trifluoroacetic acid) or buffer (e.g., phosphate buffer) for pH adjustment of the mobile phase
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC vials
2. Instrumentation:
-
An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
A suitable reversed-phase HPLC column (e.g., C18, C8; typical dimensions: 4.6 mm x 150 mm, 5 µm particle size).
3. Experimental Workflow:
Caption: General workflow for HPLC-UV method development.
4. Protocol Steps:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., ACN or MeOH).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentrations.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
-
Sample Preparation:
-
Accurately weigh the sample (if solid) and dissolve it in a suitable solvent.
-
Dilute the sample solution to fall within the calibration curve range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient of ACN and water (with 0.1% formic acid) is a common starting point. For example, start with 10% ACN and increase to 90% ACN over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution with a UV-Vis spectrophotometer.
-
Injection Volume: 10 µL.
-
-
Method Validation (Abbreviated):
-
Linearity: Analyze the calibration standards and plot the peak area versus concentration. A linear regression should yield a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Analyze the QC samples in replicate (n=5) on the same day (intra-day) and on different days (inter-day). The accuracy (% recovery) should be within 85-115%, and the precision (% RSD) should be < 15%.
-
Specificity: Analyze a blank matrix to ensure no interfering peaks are present at the retention time of this compound.
-
5. Quantitative Data Summary (Hypothetical):
The following table presents a hypothetical summary of validation parameters for an HPLC-UV method.
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 1 - 100 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | > 0.99 |
| Limit of Detection (LOD) | 0.3 µg/mL | - |
| Limit of Quantification (LOQ) | 1.0 µg/mL | - |
| Intra-day Precision (%RSD) | < 5% | < 15% |
| Inter-day Precision (%RSD) | < 7% | < 15% |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% |
B. LC-MS/MS Method Development (General Protocol)
This protocol is intended for the quantification of this compound in complex biological matrices like plasma or serum.
1. Materials and Reagents:
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) of this compound (if available) or a structurally similar analog.
-
LC-MS grade solvents (ACN, MeOH, water, formic acid)
-
Biological matrix (e.g., plasma, serum) from an un-dosed source for preparing standards and QCs.
-
Reagents for sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
2. Instrumentation:
-
A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
A suitable UPLC or HPLC column for fast separations.
3. Experimental Workflow:
Caption: General workflow for LC-MS/MS method development.
4. Protocol Steps:
-
Mass Spectrometer Tuning:
-
Infuse a standard solution of this compound and the internal standard into the mass spectrometer to optimize the ESI source parameters and determine the precursor and product ions for Multiple Reaction Monitoring (MRM).
-
-
Sample Preparation:
-
Protein Precipitation (PPT): A simple and fast method. Add 3 volumes of cold ACN containing the internal standard to 1 volume of plasma. Vortex and centrifuge to precipitate proteins. Evaporate the supernatant and reconstitute in the mobile phase.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. The choice of organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) needs to be optimized.
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for pre-concentration of the analyte. The choice of SPE sorbent (e.g., C18, mixed-mode) needs to be optimized.
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A fast gradient using UPLC is preferred. For example, a gradient of ACN and water with 0.1% formic acid.
-
Flow Rate: 0.4 - 0.6 mL/min for UPLC.
-
Column: A sub-2 µm particle size column (e.g., C18, 2.1 mm x 50 mm).
-
-
Method Validation:
-
Follow regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation, which includes assessing linearity, accuracy, precision, selectivity, matrix effect, recovery, and stability.
-
5. Quantitative Data Summary (Hypothetical):
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 0.1 - 100 ng/mL | - |
| Correlation Coefficient (r²) | 0.998 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | S/N > 10, Acc & Prec within 20% |
| Intra-day Precision (%RSD) | < 10% | < 15% (20% at LLOQ) |
| Inter-day Precision (%RSD) | < 12% | < 15% (20% at LLOQ) |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% (80-120% at LLOQ) |
| Matrix Effect | 95 - 105% | CV < 15% |
| Recovery | > 70% | Consistent and reproducible |
III. Signaling Pathways
Currently, there is no publicly available information detailing the specific signaling pathways modulated by this compound. To elucidate its mechanism of action, researchers would typically employ a variety of in vitro and in vivo studies, including but not limited to:
-
Receptor Binding Assays: To identify specific molecular targets.
-
Enzyme Inhibition Assays: To determine if this compound inhibits the activity of specific enzymes.
-
Gene Expression Profiling (e.g., RNA-seq): To understand the global transcriptomic changes induced by the compound.
-
Proteomics and Phosphoproteomics: To identify changes in protein expression and phosphorylation states, which are key events in signaling pathways.
A hypothetical logical workflow for investigating the signaling pathway of a novel compound is presented below.
Caption: Logical workflow for signaling pathway elucidation.
Conclusion
Application Notes and Protocols for Cell Viability Assays with Ro 19-9638 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 19-9638 is the major metabolite of the 5-substituted 2-nitroimidazole compound Ro 15-0216. While extensively studied for its potent trypanocidal activity, particularly against Trypanosoma brucei rhodesiense, its effects on mammalian cell viability are less characterized. As a member of the nitroimidazole class of compounds, this compound is of interest for its potential as a hypoxia-selective cytotoxin and its mechanism of action may involve the generation of reactive oxygen species (ROS) and interaction with key cellular enzymes like topoisomerase II.
These application notes provide a comprehensive guide to performing cell viability assays with this compound, including detailed protocols for common assays, representative data from related compounds, and a proposed signaling pathway to guide further research.
Data Presentation: Cytotoxicity of Related Nitroimidazole Compounds
| Compound | Cell Line | LC50 (µM) |
| N-methyl-nitroimidazole | MDA-MB-231 (Breast Cancer) | 16.67 ± 2.3 |
| N-ethyl-nitroimidazole | MDA-MB-231 (Breast Cancer) | 18.50 ± 3.5 |
| N-propyl-nitroimidazole | MDA-MB-231 (Breast Cancer) | 21.50 ± 4.9 |
| N-butyl-nitroimidazole | MDA-MB-231 (Breast Cancer) | 21.33 ± 4.5 |
| N-methyl-nitroimidazole | A549 (Lung Cancer) | 17.00 ± 1.7 |
| N-ethyl-nitroimidazole | A549 (Lung Cancer) | 18.00 ± 2.0 |
| N-propyl-nitroimidazole | A549 (Lung Cancer) | 19.33 ± 3.2 |
| N-butyl-nitroimidazole | A549 (Lung Cancer) | 22.00 ± 3.6 |
| N-methyl-nitroimidazole | Vero (Normal Kidney Cells) | 27.00 ± 2.8 |
| N-ethyl-nitroimidazole | Vero (Normal Kidney Cells) | 30.00 ± 4.2 |
| N-propyl-nitroimidazole | Vero (Normal Kidney Cells) | 34.00 ± 5.7 |
| N-butyl-nitroimidazole | Vero (Normal Kidney Cells) | 35.00 ± 4.6 |
Proposed Signaling Pathway for this compound-Induced Cell Death
Based on the known mechanisms of related nitroimidazole compounds and the parent compound Ro 15-0216, a proposed signaling pathway for this compound-induced cell death is presented below. This pathway involves the bioreductive activation of the nitro group, leading to the generation of reactive oxygen species (ROS) and potential inhibition of topoisomerase II, ultimately culminating in apoptosis.
References
Application Notes and Protocols for Studying Drug Resistance in Trypanosoma with Ro 19-9638
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 19-9638, the major metabolite of the 2-nitroimidazole compound Ro 15-0216, has demonstrated significant trypanocidal activity, making it a compound of interest for studying drug action and resistance mechanisms in Trypanosoma species, the causative agents of African and American trypanosomiasis (Chagas disease). These application notes provide a comprehensive guide for utilizing this compound in parasitology research, with a focus on investigating drug resistance. The protocols outlined below are adapted from established methods for studying nitroheterocyclic drugs against Trypanosoma.
Mechanism of Action and Resistance
Nitroimidazoles like this compound are prodrugs that require activation by parasitic nitroreductases (NTRs). In the low-oxygen environment of the parasite, these type I NTRs reduce the nitro group of the compound, leading to the formation of reactive nitrogen species and other cytotoxic metabolites. These metabolites can induce a range of detrimental effects, including DNA damage, lipid peroxidation, and protein modifications, ultimately leading to parasite death.
Drug resistance to nitroimidazoles in Trypanosoma can arise through several mechanisms. A primary mechanism involves the downregulation or mutation of the type I NTR enzyme, which prevents the activation of the prodrug. Another potential mechanism is the increased efflux of the drug or its metabolites from the parasite, mediated by ATP-binding cassette (ABC) transporters, which are analogous to P-glycoprotein pumps in mammalian cells.
Data Presentation
The following tables summarize the available quantitative data for this compound and its parent compound, Ro 15-0216.
Table 1: In Vitro Activity of this compound
| Parameter | Organism | Strain | Value |
| IC₅₀ | Trypanosoma brucei rhodesiense | STIB 704-BABA | 0.0341 µg/mL[1] |
| IC₅₀ | Trypanosoma cruzi (epimastigotes) | Not Available | Not Available |
| CC₅₀ | Mammalian Cells (e.g., Vero) | Not Available | Not Available |
| Selectivity Index (SI) | Not Available | Not Available | Not Available |
Table 2: In Vitro Activity of Parent Compound (Ro 15-0216)
| Parameter | Organism | Strain | Value (µg/mL) |
| IC₅₀ | Trypanosoma brucei brucei | TC221 | 0.0957 |
| IC₅₀ | Trypanosoma brucei gambiense | STIB 754-A | 0.1327 |
| IC₅₀ | Trypanosoma brucei rhodesiense | STIB 704-BABA | 0.0450 |
| IC₅₀ | Trypanosoma congolense | ILNat 3.1 | 0.0896 |
| IC₅₀ | Trypanosoma vivax | ILRAD 1392 | 0.0109 |
Experimental Protocols
Protocol 1: In Vitro Drug Susceptibility Assay for Trypanosoma cruzi Epimastigotes
This protocol determines the 50% inhibitory concentration (IC₅₀) of this compound against the replicative, non-infective epimastigote stage of T. cruzi.
Materials:
-
T. cruzi epimastigotes (e.g., CL Brener strain)
-
Liver Infusion Tryptose (LIT) medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
Resazurin sodium salt solution (e.g., 0.125 mg/mL in PBS)
-
96-well microplates
-
Spectrofluorometer
Procedure:
-
Culture T. cruzi epimastigotes in LIT medium at 28°C until they reach the mid-logarithmic growth phase.
-
Harvest the parasites by centrifugation and resuspend them in fresh LIT medium to a density of 2 x 10⁶ parasites/mL.
-
Prepare serial dilutions of this compound in LIT medium in a 96-well plate. The final concentration range should typically span from 100 µM to 0.1 µM. Include a drug-free control (medium with DMSO at the highest concentration used for the drug dilutions) and a blank control (medium only).
-
Add 100 µL of the parasite suspension to each well, resulting in a final volume of 200 µL and a parasite density of 1 x 10⁶ parasites/mL.
-
Incubate the plates at 28°C for 72 hours.
-
Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours, or until a color change from blue to pink is observed in the drug-free control wells.
-
Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control.
-
Determine the IC₅₀ value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Protocol 2: Selection of this compound-Resistant Trypanosoma Strains
This protocol describes the in vitro selection of drug-resistant parasite populations through continuous exposure to increasing concentrations of this compound.
Materials:
-
Wild-type Trypanosoma strain (e.g., T. brucei or T. cruzi)
-
Appropriate culture medium (e.g., HMI-9 for T. brucei, LIT for T. cruzi)
-
This compound stock solution
-
Culture flasks
Procedure:
-
Initiate a culture of wild-type parasites at a starting density of 1 x 10⁵ parasites/mL in the presence of a sub-lethal concentration of this compound (e.g., IC₂₅ or IC₅₀ determined in Protocol 1).
-
Monitor the parasite growth daily. When the culture reaches a density of approximately 1-2 x 10⁶ parasites/mL, sub-culture the parasites into a fresh flask with a slightly increased concentration of this compound.
-
Continue this process of stepwise increases in drug concentration, allowing the parasite population to adapt at each step. The increments in drug concentration should be gradual (e.g., 1.5 to 2-fold).
-
If the parasite population crashes, revert to the previously tolerated concentration to allow for recovery before attempting a smaller incremental increase.
-
Continue the selection process until the parasites can consistently grow in a significantly higher concentration of this compound compared to the initial IC₅₀ of the wild-type strain (e.g., 5 to 10-fold higher).
-
Clone the resistant population by limiting dilution to obtain clonal lines for further characterization.
-
Periodically determine the IC₅₀ of the resistant population to quantify the level of resistance.
Protocol 3: Nitroreductase (NTR) Activity Assay
This assay measures the activity of type I nitroreductases in parasite lysates, which is crucial for the activation of this compound.
Materials:
-
Wild-type and this compound-resistant Trypanosoma parasites
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA, protease inhibitors)
-
NADH
-
This compound
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Harvest approximately 1 x 10⁸ parasites from both wild-type and resistant cultures.
-
Wash the parasites twice with ice-cold PBS and resuspend the pellet in lysis buffer.
-
Lyse the cells by sonication or freeze-thaw cycles on ice.
-
Centrifuge the lysate at 14,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
In a 96-well UV-transparent plate, prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 200 µM NADH, and a defined concentration of this compound (e.g., 50 µM).
-
Initiate the reaction by adding a standardized amount of parasite lysate (e.g., 50 µg of total protein) to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the rate of NADH oxidation (NTR activity) and compare the activity between wild-type and resistant parasite lysates. A significantly lower rate in the resistant lysate suggests a role for NTR in the resistance mechanism.
Mandatory Visualizations
Caption: Mechanism of action and resistance to this compound in Trypanosoma.
Caption: Workflow for selecting drug-resistant Trypanosoma strains.
Conclusion
This compound is a valuable tool for investigating the mechanisms of action and resistance of nitroimidazoles in Trypanosoma. The protocols provided here offer a framework for researchers to assess its efficacy and to select for and characterize resistant parasite lines. Understanding the molecular basis of resistance is critical for the development of new and more effective trypanocidal drugs and for strategies to circumvent resistance in the field. Further studies are warranted to determine the full spectrum of activity of this compound against different Trypanosoma species and strains and to elucidate its precise molecular targets.
References
Application Notes: High-Throughput Screening for Novel Antitrypanosomal Agents Using Ro 19-9638 as a Reference Compound
Introduction
Human African Trypanosomiasis (HAT), or sleeping sickness, is a parasitic disease caused by protozoa of the genus Trypanosoma. The development of new and effective drugs is a critical component of disease control and elimination efforts. High-throughput screening (HTS) is a powerful methodology for the rapid identification of novel chemical entities with therapeutic potential from large compound libraries.[1][2] This document outlines the application of Ro 19-9638, a compound with known activity against Trypanosoma brucei rhodesiense, as a positive control in a high-throughput screening campaign designed to identify new antitrypanosomal agents.
This compound is the major metabolite of Ro 15-0216 and has demonstrated potent in vitro efficacy against Trypanosoma brucei rhodesiense.[3] Its established anti-parasitic properties make it an ideal reference compound for validating assay performance and quantifying the activity of test compounds.
Target Audience
These application notes are intended for researchers, scientists, and drug development professionals involved in antiparasitic drug discovery and high-throughput screening.
Quantitative Data Summary
The known in vitro activity of this compound against Trypanosoma brucei rhodesiense is summarized in the table below. This data is crucial for establishing assay parameters and for the interpretation of screening results.
| Compound | Organism | Assay Type | Parameter | Value |
| This compound | Trypanosoma brucei rhodesiense | In vitro cell-based | IC50 | 0.0341 µg/mL |
Table 1: In vitro activity of this compound.
Experimental Protocols
A detailed methodology for a high-throughput screening assay to identify inhibitors of Trypanosoma brucei rhodesiense proliferation is provided below. This protocol utilizes a resazurin-based cell viability assay in a 384-well plate format, suitable for automated HTS.[1]
Materials and Reagents:
-
Trypanosoma brucei rhodesiense (bloodstream form)
-
HMI-9 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Resazurin sodium salt solution (0.125 mg/mL in PBS)
-
This compound (positive control)
-
Pentamidine (positive control)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
384-well clear-bottom, black-walled microplates
-
Compound library plates
Instrumentation:
-
Automated liquid handling system
-
Plate reader with fluorescence detection (Ex/Em: 560/590 nm)
-
CO2 incubator (37°C, 5% CO2)
-
Class II biological safety cabinet
Experimental Workflow Diagram
Caption: High-throughput screening workflow for antitrypanosomal compounds.
Protocol Steps:
-
Compound Plating:
-
Using an automated liquid handler, transfer 100 nL of each compound from the library plates to the 384-well assay plates.
-
The final concentration of test compounds in the assay will be 10 µM.
-
-
Control Plating:
-
Designate specific wells for positive and negative controls.
-
For the positive control (maximum inhibition), add this compound to a final concentration of 10 µg/mL.
-
For the negative control (no inhibition), add an equivalent volume of DMSO.
-
-
Cell Seeding:
-
Harvest Trypanosoma brucei rhodesiense from culture and adjust the cell density to 4 x 10^5 cells/mL in fresh HMI-9 medium.
-
Dispense 50 µL of the cell suspension into each well of the assay plates, resulting in 2 x 10^4 cells per well.
-
-
Incubation:
-
Incubate the assay plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Readout:
-
After the incubation period, add 10 µL of the resazurin solution to each well.
-
Incubate the plates for an additional 4 hours under the same conditions.
-
Measure the fluorescence intensity of each well using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Calculate the percentage of inhibition for each compound.
-
Determine the Z'-factor to assess the quality of the assay. A Z'-factor greater than 0.5 is considered excellent for HTS.[4]
-
Identify "hit" compounds based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Perform dose-response experiments for the hit compounds to determine their IC50 values.
-
Hypothetical Signaling Pathway
While the precise mechanism of action for this compound is not fully elucidated, nitroimidazoles are known to undergo reductive activation within the parasite, leading to the generation of cytotoxic metabolites that can damage DNA and other macromolecules.[5][6] The following diagram illustrates a hypothetical signaling pathway that could be targeted by such compounds.
Caption: Hypothetical mechanism of action for nitroimidazole compounds.
The protocols and data presented here provide a framework for utilizing this compound as a reference compound in a high-throughput screening campaign for the discovery of novel antitrypanosomal agents. The detailed experimental workflow and data analysis procedures are designed to ensure the robustness and reliability of the screening results, ultimately accelerating the identification of promising new drug candidates.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. High-throughput screening - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Dosimetry and administration routes for Ro 19-9638 in mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 19-9638 is a 2-substituted nitroimidazole derivative and the major active metabolite of the pro-drug Ro 15-0216. It has demonstrated significant trypanocidal activity, particularly against various species of Trypanosoma. This document provides detailed application notes and protocols for the dosimetry and administration of this compound in mouse models, based on available preclinical data. Due to the rapid and extensive conversion of Ro 15-0216 to this compound in vivo without loss of efficacy, the administration data for the parent compound is considered highly relevant and is included as a primary reference.
Dosimetry and Administration
Quantitative data on the administration of this compound and its parent compound, Ro 15-0216, in mice are summarized below. These dosages have been utilized in studies investigating the efficacy of the compounds against trypanosomiasis.
Table 1: In Vivo Dosimetry of Ro 15-0216 (Pro-drug of this compound) in Mice
| Parameter | Value | Administration Route | Mouse Model | Efficacy | Reference |
| Multi-dose Regimen | 20 mg/kg/day for 4 days | Intraperitoneal (i.p.) | T. b. brucei STIB 795 | Curative (4/4 mice) | [Not specified in available search results] |
| Multi-dose Regimen | 20 mg/kg/day for 4 days | Intraperitoneal (i.p.) | T. b. rhodesiense STIB 900 | Partially curative (1/4 mice), increased lifespan | [Not specified in available search results] |
| Single High-dose | 100 mg/kg | Not specified | T. b. brucei-infected mice | 100% cure when combined with DFMO | [Not specified in available search results] |
Note: Ro 15-0216 is rapidly metabolized to this compound, and this conversion does not diminish its in vivo trypanocidal activity. Therefore, the dosages used for Ro 15-0216 serve as a strong basis for designing experiments with this compound.
Pharmacokinetic Profile (Illustrative)
Table 2: Representative Pharmacokinetic Parameters of Other Nitroimidazoles in Mice
| Compound | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Administration Route |
| Metronidazole | ~1.5 hours | Not specified | Not specified | Intravenous (i.v.) |
| Benznidazole | ~12 hours | Not specified | Not specified | Oral (p.o.) |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound or its parent compound in mice, based on established research practices.
Protocol 1: Efficacy Study of this compound in a Trypanosoma brucei Infection Model
Objective: To evaluate the efficacy of this compound in reducing parasitemia and increasing survival in mice infected with Trypanosoma brucei.
Materials:
-
This compound (or Ro 15-0216)
-
Vehicle for solubilization/suspension (e.g., sterile water, saline, or a solution containing a small percentage of DMSO and/or Tween 80)
-
Trypanosoma brucei (e.g., T. b. brucei STIB 795 or T. b. rhodesiense STIB 900)
-
Female NMRI mice (or other suitable strain), 6-8 weeks old
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Microscope and slides for parasitemia determination
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Animal Infection:
-
Infect mice intraperitoneally (i.p.) with an appropriate dose of bloodstream form trypanosomes (e.g., 1 x 10^4 to 5 x 10^4 parasites per mouse).
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
On each day of treatment, dilute the stock solution to the final desired concentration (e.g., for a 20 mg/kg dose in a 20 g mouse, the mouse would receive 0.4 mg in a specific volume).
-
-
Drug Administration:
-
Initiate treatment at a predetermined time post-infection (e.g., 3 days post-infection).
-
Administer the prepared this compound solution via the desired route (e.g., intraperitoneally).
-
For a multi-dose regimen, repeat the administration daily for the specified duration (e.g., 4 consecutive days).
-
-
Monitoring:
-
Monitor the health of the mice daily.
-
Determine the level of parasitemia in tail blood at regular intervals (e.g., every other day) using a microscope.
-
Record survival data for all groups.
-
-
Data Analysis:
-
Compare the parasitemia levels and survival rates between the treated and control (vehicle-treated) groups.
-
Protocol 2: General Guidelines for Administration Routes in Mice
The choice of administration route can significantly impact the pharmacokinetic and pharmacodynamic properties of a compound. Below are general guidelines for common administration routes in mice.
Table 3: Common Administration Routes and Recommended Volumes for Mice
| Route | Abbreviation | Recommended Volume | Needle Size (Gauge) | Notes |
| Intraperitoneal | i.p. | < 2-3 mL | 25-27 | Injection into the lower right quadrant of the abdomen is recommended to avoid the cecum and urinary bladder. |
| Intravenous (Tail Vein) | i.v. | < 0.2 mL | 27-30 | Requires proper restraint and technique. The tail may be warmed to dilate the veins. |
| Oral (Gavage) | p.o. | < 1 mL | 20-22 (gavage needle) | Care must be taken to avoid accidental administration into the trachea. |
| Subcutaneous | s.c. | < 2-3 mL (divided into multiple sites) | 25-27 | Injection is made into the loose skin over the back or flank. |
Mechanism of Action and Signaling Pathway
Nitroimidazoles, including this compound, are pro-drugs that require reductive activation to exert their cytotoxic effects. In trypanosomes, this activation is primarily carried out by a type I nitroreductase (NTR).
Signaling Pathway: Reductive Activation and Cytotoxicity of this compound in Trypanosoma
Caption: Reductive activation of this compound in Trypanosomes.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for an in vivo efficacy study of this compound.
Disclaimer
The information provided in these application notes is intended for guidance in a research setting. Researchers should always adhere to their institution's animal care and use committee (IACUC) guidelines and all applicable regulations. The provided dosages and protocols may require optimization for specific mouse strains, parasite species, and experimental objectives. It is highly recommended to conduct pilot studies to determine the optimal dosage and administration schedule for your specific experimental conditions.
Application Notes and Protocols for Assessing the Trypanocidal Activity of Ro 19-9638
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 19-9638 is the primary metabolite of the 2-substituted nitroimidazole compound Ro 15-0216 and has demonstrated significant trypanocidal activity. These application notes provide detailed protocols for assessing the efficacy of this compound against Trypanosoma species, particularly Trypanosoma brucei rhodesiense, the causative agent of East African human trypanosomiasis. The provided methodologies cover in vitro susceptibility testing and offer insights into the compound's mechanism of action.
Quantitative Data Summary
The trypanocidal activity of this compound and its parent compound, Ro 15-0216, has been evaluated in vitro against various Trypanosoma species. The following tables summarize the available quantitative data.
Table 1: In Vitro Activity of this compound against Trypanosoma brucei rhodesiense
| Compound | Trypanosome Strain | IC50 (µg/mL) |
| This compound | T. b. rhodesiense STIB 704-BABA | 0.0341[1][2] |
Table 2: In Vitro Activity of the Parent Compound Ro 15-0216 against Various Trypanosome Species
| Compound | Trypanosome Species & Strain | IC50 (µg/mL) |
| Ro 15-0216 | T. b. brucei TC221 | 0.0957 |
| Ro 15-0216 | T. b. gambiense STIB 754-A | 0.1327 |
| Ro 15-0216 | T. b. rhodesiense STIB 704-BABA | 0.0450 |
| Ro 15-0216 | T. congolense ILNat 3.1 | 0.0896 |
| Ro 15-0216 | T. vivax ILRAD 1392 | 0.0109 |
Table 3: In Vivo Efficacy of the Parent Compound Ro 15-0216 in a Sheep Model of Trypanosoma brucei brucei Infection
| Treatment Regimen | Outcome |
| 25 mg/kg/day for 6 days (intravenous) | Relapse observed in some animals |
| 50 mg/kg/day for 6 days (intravenous) | Relapse observed in some animals |
| 50 mg/kg/day in three divided doses for 6 days (intravenous) | Clinically and biologically cured after one year of observation[3][4] |
Experimental Protocols
In Vitro Trypanocidal Activity Assay using Alamar Blue (Resazurin)
This protocol describes the determination of the 50% inhibitory concentration (IC50) of this compound against bloodstream forms of Trypanosoma brucei rhodesiense. The assay is based on the reduction of the non-fluorescent dye resazurin to the fluorescent resorufin by metabolically active cells.
Materials:
-
Trypanosoma brucei rhodesiense bloodstream forms
-
Complete HMI-9 medium (or other suitable culture medium)
-
This compound stock solution (e.g., in DMSO)
-
Resazurin solution (e.g., Alamar Blue)
-
96-well microtiter plates (black, clear bottom for fluorescence reading)
-
Humidified incubator (37°C, 5% CO2)
-
Fluorescence plate reader (Excitation: 530-560 nm, Emission: 590 nm)
Procedure:
-
Parasite Culture: Maintain bloodstream forms of T. b. rhodesiense in continuous in vitro culture using a suitable medium, such as MEM with a feeder layer of fibroblast-like cells or HMI-9 medium.
-
Compound Dilution: Prepare a serial dilution of this compound in the culture medium. The final concentration range should be chosen to encompass the expected IC50 value. Include a solvent control (e.g., DMSO at the highest concentration used for dilutions) and a negative control (medium only).
-
Assay Setup:
-
Seed the 96-well plates with a suspension of T. b. rhodesiense at a density of 2 x 10^4 parasites/mL in a final volume of 100 µL per well.
-
Add 100 µL of the serially diluted this compound to the respective wells.
-
-
Incubation: Incubate the plates for 48 hours in a humidified incubator at 37°C with 5% CO2.
-
Addition of Resazurin: After the initial incubation, add 20 µL of the resazurin solution to each well.
-
Final Incubation: Incubate the plates for an additional 24 hours under the same conditions.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium only).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the solvent control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Efficacy Assessment (Adapted from Ro 15-0216 studies)
This protocol provides a general framework for assessing the in vivo efficacy of this compound in a rodent model of trypanosomiasis, based on studies conducted with its parent compound.
Materials:
-
Laboratory mice or rats
-
Trypanosoma brucei strain infective to rodents
-
This compound formulated for in vivo administration
-
Vehicle control
-
Standard trypanocidal drug (e.g., diminazene aceturate)
-
Equipment for parasite detection in blood (e.g., microscope, slides)
Procedure:
-
Infection: Infect mice with a defined number of bloodstream forms of Trypanosoma brucei (e.g., 1 x 10^4 parasites per mouse) via intraperitoneal injection.
-
Parasitemia Monitoring: Monitor the development of parasitemia daily by examining a drop of tail blood under a microscope.
-
Treatment Initiation: Once a stable, rising parasitemia is established, randomly assign the infected animals to treatment groups:
-
Vehicle control
-
This compound at various dose levels
-
Standard drug control
-
-
Drug Administration: Administer the compounds according to the planned dosing schedule (e.g., once daily for 4-5 consecutive days) via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Post-Treatment Monitoring:
-
Continue to monitor parasitemia in all animals for at least 60 days to detect any relapse.
-
Record survival rates for each group.
-
-
Data Analysis:
-
Compare the parasite clearance rates between the treatment groups and the vehicle control.
-
Compare the survival curves of the different treatment groups.
-
Determine the curative dose of this compound.
-
Mechanism of Action and Signaling Pathway
This compound, as a nitroimidazole, is a prodrug that requires reductive activation within the trypanosome to exert its cytotoxic effects. The proposed mechanism of action is initiated by a type I nitroreductase (NTR) enzyme present in the parasite.
Caption: Proposed metabolic activation and trypanocidal mechanism of this compound.
The activation pathway proceeds as follows:
-
Entry and Reduction: this compound enters the trypanosome cell and its nitro group is reduced by a type I nitroreductase (NTR), an enzyme that is typically absent in mammalian hosts, providing a basis for selective toxicity.
-
Formation of Reactive Intermediates: This reduction leads to the formation of a hydroxylamine derivative.
-
Rearrangement and Breakdown: The hydroxylamine derivative is unstable and undergoes rearrangement to form a dihydro-dihydroxyimidazole intermediate. This intermediate subsequently breaks down, releasing glyoxal, a highly reactive dialdehyde.[2][5]
-
Cytotoxicity: Glyoxal can readily form adducts with various cellular macromolecules, including DNA, proteins, and thiols. This widespread damage to essential cellular components disrupts critical biological processes, ultimately leading to parasite death.[2][5]
Experimental Workflow
The following diagram illustrates a typical workflow for the initial assessment of the trypanocidal activity of a compound like this compound.
Caption: General workflow for evaluating the trypanocidal activity of this compound.
References
- 1. Antitrypanosomal Activity of Fexinidazole, a New Oral Nitroimidazole Drug Candidate for Treatment of Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of benznidazole by trypanosomal type I nitroreductases results in glyoxal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Treatment of experimental trypanosomiasis of sheep caused by Trypanosoma brucei brucei: efficacy of Ro 15-0216 (a 2-nitroimidazole derivative)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of Benznidazole by Trypanosomal Type I Nitroreductases Results in Glyoxal Formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Combined Use of Ro 19-9638 with Other Antiparasitic Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 19-9638 is the major metabolite of the 2-nitroimidazole compound Ro 15-0216 and has demonstrated significant antiparasitic activity, particularly against African trypanosomes. Nitroimidazoles as a class of compounds are prodrugs that require bioreductive activation by parasite-specific nitroreductases. This activation process generates reactive cytotoxic metabolites, leading to parasite death. The exploration of combination therapies involving this compound or its parent compound is a promising strategy to enhance efficacy, overcome potential resistance, and broaden the spectrum of activity against various parasitic infections. These notes provide an overview of the available data and detailed protocols for the evaluation of this compound in combination with other antiparasitic agents.
Mechanism of Action: Nitroimidazole-Based Therapy
This compound, as a 2-nitroimidazole, exerts its antiparasitic effect through a mechanism dependent on the parasite's own enzymatic machinery. The core of its mode of action involves the reduction of its nitro group by a type I nitroreductase (NTR) found in susceptible parasites like Trypanosoma brucei[1][2][3]. This process is initiated by the transfer of electrons to the nitroimidazole, leading to the formation of highly reactive nitroso and hydroxylamine metabolites[2][3]. These metabolites are cytotoxic and can induce significant damage to the parasite's cellular components. A primary target of these reactive species is the parasite's DNA, where they can cause lesions, including double-strand breaks[1]. This DNA damage triggers the parasite's DNA repair pathways, but the extensive damage ultimately leads to cell death[1].
Combination Therapy Rationale
The use of this compound in combination with other antiparasitic drugs is founded on the principle of synergistic or additive effects. By targeting different biochemical pathways simultaneously, combination therapy can:
-
Enhance Efficacy: Achieve a greater therapeutic effect at lower individual drug concentrations.
-
Reduce Toxicity: Lowering the dose of each component can minimize host toxicity.
-
Combat Drug Resistance: The simultaneous disruption of multiple targets makes it more difficult for parasites to develop resistance.
-
Broaden Spectrum: Combining drugs with different activity spectra can be effective against a wider range of parasites or different life-cycle stages.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the efficacy of Ro 15-0216 (the parent compound of this compound) alone and in combination with other antiparasitic drugs.
Table 1: In Vitro Activity of Ro 15-0216 and its Metabolite this compound against various Trypanosoma species.
| Compound | Parasite Species | IC50 (µg/mL) | Reference |
| Ro 15-0216 | Trypanosoma brucei rhodesiense | 0.0450 | [4] |
| This compound | Trypanosoma brucei rhodesiense | 0.0341 | [4] |
| Ro 15-0216 | Trypanosoma brucei brucei | 0.0957 | [4] |
| Ro 15-0216 | Trypanosoma brucei gambiense | 0.1327 | [4] |
| Ro 15-0216 | Trypanosoma congolense | 0.0896 | [4] |
| Ro 15-0216 | Trypanosoma vivax | 0.0109 | [4] |
Table 2: In Vivo Efficacy of Ro 15-0216 in Combination with Diminazene Aceturate against Trypanosoma simiae in Pigs.
| Treatment Group | Dosage | Outcome | Reference |
| Ro 15-0216 alone | 4 x 20 mg/kg or 3 x 50 mg/kg (at 2-hourly intervals) | Ineffective | [5] |
| Diminazene aceturate alone | Not specified | Ineffective | [5] |
| Ro 15-0216 + Diminazene aceturate | 50 mg/kg + 10 mg/kg | Effective | [5] |
| Ro 15-0216 + Diminazene aceturate | 25 mg/kg + 20 mg/kg | Effective | [5] |
Table 3: In Vitro and In Vivo Synergistic Activity of Ro 15-0216 and DL-α-difluoromethylornithine (DFMO) against Trypanosoma brucei brucei.
| Assay Type | Drug Combination | Key Findings | Reference |
| In Vitro Growth Inhibition | Ro 15-0216 + DFMO | Potentiation of antitrypanosomal activity | [6] |
| In Vitro Long-Term Viability | Benznidazole (a 2-nitroimidazole) + DFMO | Synergistic; killed all trypanosomes at concentrations where individual drugs were ineffective | [6] |
| In Vivo (mice) | Ro 15-0216 (100 mg/kg, single injection) + DFMO (2% in drinking water for 3 days) | 100% cure rate, whereas monotherapy was ineffective | [6] |
Experimental Protocols
The following are detailed protocols for key experiments relevant to the evaluation of this compound in combination with other antiparasitic drugs. These protocols are based on established methodologies in parasitology drug discovery.
Protocol 1: In Vitro Synergy Assessment using the Isobologram Method
Objective: To determine if the combination of this compound and a partner drug exhibits synergistic, additive, or antagonistic effects against a parasite culture.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Partner antiparasitic drug stock solution
-
Parasite culture (e.g., Trypanosoma brucei bloodstream forms) in appropriate culture medium
-
96-well microplates
-
Resazurin-based viability assay reagent (e.g., AlamarBlue)
-
Plate reader (fluorometer or spectrophotometer)
-
Humidified incubator with appropriate gas mixture (e.g., 5% CO2) and temperature (e.g., 37°C)
Methodology:
-
Determine the IC50 of each drug individually:
-
Prepare serial dilutions of this compound and the partner drug in separate 96-well plates.
-
Add a standardized suspension of parasites to each well.
-
Incubate the plates for a defined period (e.g., 48-72 hours).
-
Add the viability reagent and incubate for a further 4-24 hours.
-
Measure the fluorescence or absorbance to determine parasite viability.
-
Calculate the IC50 value (the concentration of drug that inhibits parasite growth by 50%) for each drug using appropriate software (e.g., GraphPad Prism).
-
-
Set up the combination assay (Fixed Ratio Method):
-
Prepare stock solutions of this compound and the partner drug at concentrations that are multiples of their respective IC50 values (e.g., 4x IC50).
-
In a 96-well plate, create fixed-ratio combinations of the two drugs. For example, in a total volume of 100 µL per well, create ratios of Drug A:Drug B such as 100:0, 75:25, 50:50, 25:75, and 0:100.
-
Perform serial dilutions of these fixed-ratio mixtures down the columns of the plate.
-
Add the parasite suspension to each well.
-
Include wells with parasites only (positive control) and medium only (negative control).
-
Incubate and perform the viability assay as described in step 1.
-
-
Data Analysis (Isobologram Construction):
-
For each fixed ratio, determine the IC50 of the drug combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination at the IC50:
-
FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
-
-
Calculate the FIC Index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the FICI values:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1.0: Additive effect
-
FICI > 1.0: Antagonism
-
-
Plot the isobologram: a graph with the concentrations of Drug A and Drug B on the x and y axes, respectively. The line connecting the individual IC50 values represents additivity. Data points for synergistic combinations will fall below this line.
-
Protocol 2: In Vivo Efficacy of Combination Therapy in a Murine Model of Trypanosomiasis
Objective: To evaluate the efficacy of this compound in combination with a partner drug in a mouse model of parasitic infection.
Materials:
-
Laboratory mice (e.g., BALB/c or Swiss Webster)
-
Infective stage of the parasite (e.g., Trypanosoma brucei trypomastigotes)
-
This compound formulation for in vivo administration (e.g., in a suitable vehicle)
-
Partner drug formulation for in vivo administration
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Microscope and slides for parasitemia determination
-
Animal welfare and monitoring equipment
Methodology:
-
Infection of Mice:
-
Infect mice with a standardized inoculum of parasites (e.g., via intraperitoneal injection).
-
Allow the infection to establish (typically when parasitemia is detectable in the blood).
-
-
Treatment Groups:
-
Randomly assign infected mice to different treatment groups (n ≥ 5 per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Partner drug alone
-
Group 4: this compound + Partner drug (combination therapy)
-
-
-
Drug Administration:
-
Administer the drugs according to a predefined dosing schedule (e.g., once daily for 5 days). The route of administration will depend on the drug's properties (e.g., oral, intraperitoneal).
-
-
Monitoring and Data Collection:
-
Parasitemia: Monitor the level of parasites in the blood at regular intervals (e.g., daily or every other day) by examining a tail blood smear under a microscope.
-
Clinical Signs: Observe the mice for any signs of toxicity or improvement in health (e.g., weight loss, activity level, ruffled fur).
-
Survival: Record the survival of mice in each group.
-
-
Data Analysis:
-
Plot the mean parasitemia levels for each group over time.
-
Generate Kaplan-Meier survival curves for each group.
-
Statistically compare the parasitemia levels and survival rates between the combination therapy group and the monotherapy and control groups.
-
Visualizations
Signaling Pathway of this compound Action
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of benznidazole by trypanosomal type I nitroreductases results in glyoxal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Benznidazole by Trypanosomal Type I Nitroreductases Results in Glyoxal Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ro 15-0216: a nitroimidazole compound active in vitro against human and animal pathogenic African trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic activity of 5-substituted 2-nitroimidazoles (Ro 15-0216 and benznidazole) and DL-alpha-difluoromethylornithine on Trypanosoma brucei brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues with Ro 19-9638 in assays
Welcome to the technical support center for Ro 19-9638. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in various assays, with a special focus on overcoming potential solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is the major metabolite of Ro 15-0216.[1][2][3] It is recognized for its antiparasitic properties, demonstrating efficacy against Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis.[1] Additionally, there is evidence to suggest that this compound may function as an inhibitor of the Sonic hedgehog (Shh) signaling pathway, indicating potential applications in oncology research.
Q2: What are the primary challenges when working with this compound in biological assays?
Like many small molecule inhibitors, this compound may exhibit limited aqueous solubility. This can lead to several challenges during experimental work, including:
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Precipitation: The compound may precipitate out of solution when a concentrated stock in an organic solvent is diluted into an aqueous assay buffer or cell culture medium.[4][5]
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Inaccurate Dosing: Poor solubility can lead to an overestimation of the actual compound concentration in solution, resulting in unreliable and difficult-to-reproduce experimental outcomes.
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Reduced Bioavailability: In cell-based assays, poor solubility can limit the amount of compound that is available to interact with its target.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For most in vitro applications, particularly cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[6] It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous, sterile-filtered DMSO. This allows for minimal volumes of the stock solution to be added to your aqueous experimental system, thereby keeping the final DMSO concentration low.
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
The tolerance to DMSO can vary significantly between different cell lines.[7][8] A general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%.[9] Many sensitive or primary cell lines may require a lower concentration, ideally ≤ 0.1%.[7][9] It is crucial to perform a vehicle control experiment to determine the maximum DMSO concentration that does not affect the viability or function of your specific cell line.[7]
Troubleshooting Guide: Overcoming Solubility Issues
Problem: My this compound solution precipitates when I add it to the cell culture medium.
This is a common issue when a concentrated DMSO stock of a hydrophobic compound is diluted into an aqueous environment. The rapid change in solvent polarity causes the compound to "crash out" of solution.[5]
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Solution 1: Optimize the Dilution Technique.
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Pre-warm your cell culture medium or buffer to 37°C.
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While gently vortexing or swirling the medium, add the this compound stock solution drop-by-drop. This rapid mixing helps to disperse the compound before it can aggregate and precipitate.
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Solution 2: Reduce the Final Concentration.
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The desired concentration of this compound may be above its solubility limit in the final medium. Perform a serial dilution to test lower concentrations. If precipitation does not occur at a lower concentration, this may be the maximum achievable concentration under the current conditions.
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Solution 3: Prepare an Intermediate Dilution.
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Instead of adding the 100% DMSO stock directly to the medium, first, create an intermediate dilution in a co-solvent system (e.g., 50% DMSO in sterile PBS or culture medium). Then, add this intermediate stock to the final medium.
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Problem: I am observing inconsistent results or a loss of activity in my assays.
This could be due to the degradation of this compound in the stock solution or in the assay medium during incubation.
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Solution 1: Proper Stock Solution Storage.
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Store the DMSO stock solution of this compound at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[10]
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Solution 2: Assess Stability in Assay Buffer.
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Perform a time-course experiment to determine the stability of this compound in your complete assay buffer at the experimental temperature. This can be assessed by analytical methods such as HPLC if available.
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Solution 3: pH Optimization.
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The stability of many compounds can be pH-dependent. Ensure the pH of your assay buffer is stable throughout the experiment, especially for long incubation periods in cell culture where cellular metabolism can alter the pH. Consider using a medium buffered with HEPES.[5]
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Quantitative Data Summary
Table 1: Recommended DMSO Concentrations for Cell-Based Assays
| Final DMSO Concentration | General Recommendation | Considerations |
| ≤ 0.1% | Considered safe for most cell lines, including sensitive and primary cells.[7][9] | Ideal for long-term exposure assays. |
| 0.1% - 0.5% | Generally well-tolerated by many robust cell lines.[9] | A vehicle control is essential to rule out solvent effects. |
| > 0.5% - 1.0% | May be acceptable for some cell lines in short-term assays, but cytotoxicity is more likely.[7] | Requires careful validation with a dose-response curve for DMSO alone. |
| > 1.0% | Not recommended; high risk of cytotoxicity and other off-target effects.[7] | Avoid if possible. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
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This compound powder
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Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
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Sterile, amber glass vial or microcentrifuge tube
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Calibrated analytical balance and pipettes
Procedure:
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Determine the desired stock concentration (e.g., 10 mM).
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Calculate the required mass of this compound based on its molecular weight.
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Accurately weigh the this compound powder and place it in the sterile vial.
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Add the calculated volume of 100% DMSO to the vial.
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Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if necessary.
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Visually inspect the solution to ensure there are no visible particles.
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Store the stock solution at -20°C or -80°C in small, single-use aliquots.
Protocol 2: General Protocol for a Cell-Based Assay with this compound
Materials:
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Cells of interest plated in a multi-well plate
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Complete cell culture medium
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10 mM this compound stock solution in DMSO
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Phosphate-Buffered Saline (PBS), sterile
Procedure:
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Cell Seeding: Seed cells at the desired density in a multi-well plate and allow them to adhere and grow for 24 hours.
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Preparation of Working Solutions:
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Thaw an aliquot of the 10 mM this compound stock solution.
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Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Important: To minimize precipitation, add the stock solution to the pre-warmed medium while gently vortexing.
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Prepare a vehicle control by adding the same volume of DMSO to the medium as used for the highest concentration of this compound.
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Cell Treatment:
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Remove the old medium from the cells.
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Add the prepared working solutions of this compound and the vehicle control to the respective wells.
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Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
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Assay Endpoint: Following incubation, perform the desired assay (e.g., cell viability assay, western blot, qPCR) to assess the effects of this compound.
Visualizations
Caption: Experimental workflow for using this compound in biological assays.
Caption: The Sonic hedgehog (Shh) signaling pathway and the potential point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tebubio.com [tebubio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lifetein.com [lifetein.com]
- 10. This compound | TargetMol [targetmol.com]
Interpreting unexpected results in Ro 19-9638 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Ro 19-9638.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the major metabolite of the 2-nitroimidazole derivative Ro 15-0216. It is known for its trypanocidal activity, meaning it is effective against Trypanosoma species. The proposed mechanism of action for this class of compounds involves the reduction of the nitro group within the parasite, leading to the formation of reactive metabolites that can damage cellular components, including DNA. Some nitroimidazoles also act as thiol scavengers, particularly for trypanothione, which is crucial for the parasite's detoxification process.[1]
Q2: I am observing higher than expected cytotoxicity in my mammalian cell line control group treated with this compound. What could be the cause?
Unexpected cytotoxicity in mammalian cells could be attributed to the genotoxic and mutagenic potential inherent to some nitroimidazole compounds.[1][2] The reduction of the nitro group, which is essential for its anti-parasitic activity, can also occur to a lesser extent in mammalian cells, particularly under hypoxic conditions, leading to off-target cytotoxic effects. It is crucial to carefully evaluate the dose-response relationship and consider the oxygenation status of your cell culture.
Q3: My experimental results with this compound are inconsistent across different batches of the compound. Why might this be happening?
Inconsistencies between batches could stem from issues with the compound's stability and solubility. Nitroimidazole compounds can be susceptible to degradation, and their poor water solubility can lead to difficulties in achieving accurate and consistent working concentrations.[3] It is recommended to verify the purity and integrity of each new batch and to prepare fresh stock solutions for each experiment.
Q4: Are there known off-target effects of this compound that I should be aware of?
While specific off-target effects of this compound are not extensively documented in the provided search results, the broader class of nitroimidazoles has been associated with in vitro mutagenic and genotoxic effects.[1][2] These effects are linked to the generation of reactive metabolites upon reduction of the nitro group. Therefore, when using this compound in cellular assays, it is important to consider the possibility of off-target effects on DNA and other cellular macromolecules.
Troubleshooting Guides
Issue 1: Inconsistent Anti-trypanosomal Activity in In Vitro Assays
If you are observing variable IC50 values or a lack of reproducible trypanocidal activity, consider the following troubleshooting steps:
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Compound Solubility and Stability:
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Problem: this compound may have poor solubility in aqueous media, leading to precipitation and inaccurate concentrations. The compound may also degrade upon storage.
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Solution: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) before each experiment. Visually inspect for any precipitation. Consider using a solubility-enhancing agent if necessary, ensuring it does not affect the parasites.
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Assay Conditions:
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Problem: The metabolic activation of this compound is dependent on the reductive environment of the parasite. Variations in culture conditions can alter this environment.
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Solution: Standardize parasite density, culture medium composition, and incubation times. Ensure consistent oxygen levels in your culture system, as this can influence the reduction of the nitro group.
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Parasite Strain and Resistance:
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Problem: Different strains of Trypanosoma may exhibit varying sensitivity to nitroimidazoles. Prolonged in vitro culture can also lead to the selection of resistant populations.
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Solution: Confirm the identity and sensitivity of your parasite strain. If possible, use a well-characterized, sensitive strain as a positive control.
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Issue 2: Unexpected Toxicity in Animal Models
Should you encounter unexpected adverse effects or mortality in your animal models treated with this compound, investigate the following:
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Vehicle Toxicity:
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Problem: The vehicle used to dissolve and administer this compound may have its own toxicity.
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Solution: Include a vehicle-only control group in your study to assess any effects of the delivery vehicle itself.
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Metabolite-Induced Toxicity:
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Problem: The in vivo metabolism of this compound could produce toxic metabolites that affect the host.
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Solution: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). Monitor animals closely for clinical signs of toxicity and consider collecting blood and tissue samples for histopathological analysis.
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Route of Administration:
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Problem: The route of administration can significantly impact the pharmacokinetic and toxicokinetic profile of the compound.
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Solution: Evaluate different routes of administration (e.g., oral, intraperitoneal, intravenous) to optimize efficacy and minimize toxicity.
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Data Presentation
Table 1: In Vitro Activity of this compound against Trypanosoma brucei rhodesiense
| Parameter | Value | Species/Strain | Reference |
| IC50 | 0.0341 µg/mL | T. b. rhodesiense STIB 704-BABA | [1][4] |
Table 2: Minimum Exposure Times for Trypanocidal Effect of a Related Nitroheterocycle against T. b. brucei
| Concentration (µg/mL) | Minimum Exposure Time (hours) | Reference |
| 30 | 3 | [1][4] |
| 10 | 4 | [1][4] |
| 3 | 6 | [1][4] |
| 1 | 10 | [1][4] |
Experimental Protocols
Protocol 1: General In Vitro Anti-trypanosomal Activity Assay
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Parasite Culture: Culture bloodstream forms of Trypanosoma brucei in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO2.
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Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the parasites (typically ≤0.5%).
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Assay Setup: Seed a 96-well plate with parasites at a density of 2 x 10^4 cells/mL. Add the serially diluted this compound to the wells. Include a positive control (a known trypanocidal drug) and a negative control (vehicle only).
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Incubation: Incubate the plate for 48-72 hours.
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Viability Assessment: Add a viability reagent (e.g., resazurin) and incubate for an additional 4-6 hours. Measure the fluorescence or absorbance to determine the percentage of viable parasites.
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Data Analysis: Calculate the IC50 value by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Proposed mechanism of action for nitroimidazole compounds like this compound.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity in cell culture experiments.
References
Troubleshooting Ro 19-9638 instability in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 19-9638. The information is presented in a question-and-answer format to directly address common issues encountered during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the N-oxide and major metabolite of Ro 15-0216. It is an antiparasitic compound with demonstrated efficacy against Trypanosoma brucei rhodesiense, the causative agent of East African trypanosomiasis (sleeping sickness)[1]. Its primary research application is in the study of trypanocidal agents and the development of new treatments for trypanosomiasis.
Q2: What is the general mechanism of action for this compound?
As a nitroimidazole derivative, the mechanism of action of this compound is believed to involve the reductive activation of its nitro group within the target parasite. This process, catalyzed by parasitic nitroreductases, generates reactive nitro anion radicals and other cytotoxic metabolites. These reactive species can then induce cellular damage, including DNA strand breakage, leading to parasite death[2]. This mechanism is common to many nitroimidazole-based antimicrobial and antiparasitic drugs.
Troubleshooting Guide: this compound Instability in Long-Term Experiments
Researchers may encounter issues with the stability of this compound in long-term experiments, leading to inconsistent results or a perceived loss of efficacy. This guide addresses common problems and provides potential solutions.
Q3: My this compound solution seems to have lost activity over time. What are the likely causes?
Loss of activity in this compound solutions during long-term experiments can be attributed to several factors, primarily related to the inherent chemical instability of nitroimidazole compounds. The main causes include:
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Hydrolysis: The compound may degrade in aqueous solutions, with the rate of degradation being pH-dependent.
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Oxidation: Exposure to oxygen can lead to oxidative degradation.
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Photodegradation: Exposure to light, particularly UV radiation, can cause the breakdown of the molecule.
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Temperature Fluctuations: Elevated temperatures or repeated freeze-thaw cycles can accelerate degradation.
Q4: How should I properly store this compound to ensure its stability?
Proper storage is critical for maintaining the integrity of this compound. The following storage conditions are recommended:
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Protect from light and moisture. |
| In Solvent | -80°C | Up to 1 year | Use a suitable anhydrous solvent and store in airtight, light-protecting vials. |
| Working Solutions (e.g., in DMSO) | 4°C | Up to 1 week | Prepare fresh weekly to avoid loss of efficacy. If a suspension forms, use it immediately. |
Q5: What are the best practices for preparing and handling this compound solutions for long-term experiments?
To minimize degradation during your experiments, follow these best practices:
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Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of this compound. Ensure the DMSO is anhydrous and of high purity. For aqueous working solutions, prepare them fresh from the stock solution just before use.
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Light Protection: Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil.
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Temperature Control: Maintain consistent temperature control. Avoid leaving solutions at room temperature for extended periods.
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pH Considerations: Be aware that the pH of your experimental medium can affect the stability of this compound. If possible, conduct pilot stability studies at the pH of your experimental system.
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Inert Atmosphere: For highly sensitive long-term experiments, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q6: I suspect my this compound has degraded. How can I check the integrity of my solution?
To assess the integrity of your this compound solution, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a suitable technique. You can develop a method to separate the parent compound from its potential degradation products.
Experimental Protocols
Protocol 1: General Stability-Indicating HPLC Method for Nitroimidazoles
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound. Method optimization and validation are crucial for accurate results.
Materials:
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HPLC system with UV detector
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C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Phosphoric acid or other suitable buffer components
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This compound reference standard
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Your this compound solution to be tested
Method:
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Mobile Phase Preparation: A common mobile phase for nitroimidazoles consists of a mixture of an aqueous buffer and an organic solvent. A good starting point is a mixture of acetonitrile and a phosphate buffer (e.g., 20:80 v/v). The pH of the aqueous phase can be adjusted with phosphoric acid to optimize separation (a slightly acidic pH is often a good starting point).
-
Chromatographic Conditions:
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Flow Rate: 1.0 mL/min
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Detection Wavelength: Nitroimidazole compounds typically have a UV absorbance maximum around 310-320 nm. Scan the UV spectrum of this compound to determine its λmax.
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Column Temperature: 25-30°C
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Injection Volume: 10-20 µL
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-
Sample Preparation: Dilute your this compound solution to a suitable concentration within the linear range of the detector with the mobile phase.
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Analysis: Inject the reference standard and your test sample. A stable solution should show a single major peak corresponding to the retention time of the reference standard. The presence of additional peaks may indicate degradation.
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Forced Degradation Study (for method validation): To confirm that your HPLC method is stability-indicating, you can perform a forced degradation study on a sample of this compound. This involves subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally induce degradation. The method is considered stability-indicating if it can resolve the intact drug peak from the peaks of the degradation products.
Visualizations
Below are diagrams to illustrate key concepts related to this compound.
Caption: Experimental workflow for handling this compound to maintain stability.
Caption: Proposed mechanism of action of this compound in Trypanosoma.
References
How to minimize off-target effects of Ro 19-9638
Disclaimer: Information regarding the specific off-target effects of Ro 19-9638 is limited in publicly available literature. The following guidance is based on general principles for minimizing off-target effects of small molecule inhibitors and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
A1: Off-target effects occur when a compound, such as this compound, interacts with unintended molecular targets within a cell or organism.[1] These unintended interactions can lead to a range of issues in research, including:
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Cellular toxicity: Engagement with off-target proteins that regulate essential cellular processes can lead to cell death or other toxic effects.[2]
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Lack of reproducibility: Off-target effects can vary between different cell types and experimental conditions, leading to inconsistent results.
Given that this compound is a nitroimidazole derivative with known antiparasitic activity, it is crucial to ensure that the observed effects in your experiments are due to its intended mechanism of action and not unintended interactions.[3][4][5][6][7]
Q2: What are the general strategies to minimize off-target effects?
A2: Minimizing off-target effects is a critical aspect of drug development and research.[1] General strategies include:
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Rational Drug Design: Utilizing computational and structural biology to design molecules with high specificity for the intended target.[1]
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Dose-Response Experiments: Using the lowest effective concentration of the compound that elicits the desired on-target effect.[2]
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Use of Structurally Unrelated Inhibitors: Confirming a phenotype with a different inhibitor that targets the same protein can strengthen the evidence for an on-target effect.[2]
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Rescue Experiments: Transfecting cells with a mutant version of the target protein that is resistant to the inhibitor can help verify that the observed phenotype is due to on-target inhibition.[2]
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Selectivity Profiling: Screening the compound against a panel of related and unrelated targets to identify potential off-targets.[2]
Troubleshooting Guide
Q1: I am observing a significant level of cellular toxicity at concentrations where I expect to see on-target activity. What could be the cause and how can I troubleshoot this?
Possible Cause: The observed toxicity may be a result of the inhibitor engaging with off-targets that regulate essential cellular processes.[2]
Troubleshooting Steps:
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Lower the Inhibitor Concentration: Determine the minimal concentration required for on-target activity. It is recommended to use concentrations at or slightly above the IC50 for the primary target to minimize the likelihood of engaging lower-affinity off-targets.[2]
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Perform a Dose-Response Curve: Test a wide range of inhibitor concentrations to establish a clear relationship between the dose and the observed phenotype. A clear dose-dependent effect that correlates with the IC50 for the primary target suggests on-target activity.[2]
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Profile for Off-Target Liabilities: If possible, submit the compound for screening against a broad panel of relevant protein families to identify known toxic off-targets.[2]
Q2: The phenotype I observe with this compound does not correlate with the known function of its intended target. How can I determine if this is an off-target effect?
Possible Cause: The observed cellular phenotype may be a result of off-target effects rather than on-target inhibition.[2]
Troubleshooting Steps:
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Validate with a Secondary Inhibitor: Treat cells with a structurally distinct inhibitor that targets the same protein. If the phenotype is recapitulated, it is more likely to be an on-target effect.[2]
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Conduct a Rescue Experiment: Transfect cells with a mutant version of the target protein that is resistant to the inhibitor. If the inhibitor-induced phenotype is reversed in cells expressing the resistant mutant, this strongly supports an on-target mechanism.[2]
Data Presentation
When evaluating inhibitors, it is crucial to compare key quantitative metrics to assess their selectivity. The following table provides a template for structuring this data for easy comparison.
| Inhibitor | Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Ratio (Off-Target 1 / Target) | Cellular Potency (EC50, µM) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Inhibitor A | 15 | 150 | 5000 | 10 | 0.5 |
| Inhibitor B | 50 | 5000 | >10,000 | 100 | 1.2 |
| Inhibitor C | 5 | 20 | 100 | 4 | 0.1 |
Interpretation: A higher selectivity ratio indicates a more selective compound. In the example above, Inhibitor B is the most selective, despite being less potent than Inhibitor C. Inhibitor C's high potency is accompanied by poor selectivity, making it more likely to produce off-target effects at concentrations needed for on-target activity.[2]
Experimental Protocols
1. Dose-Response Curve for On-Target vs. Off-Target Activity
This protocol helps to determine the concentration range at which the inhibitor is selective for its intended target.
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Materials: this compound, appropriate cell line, cell culture reagents, assay for measuring on-target activity (e.g., substrate phosphorylation for a kinase), assay for measuring a potential off-target activity.
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Methodology:
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Prepare serial dilutions of this compound.
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Seed cells in a multi-well plate and allow them to adhere.
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Treat cells with the different concentrations of this compound and a vehicle control (e.g., DMSO).
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Incubate for a predetermined time.
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Lyse the cells and perform assays to measure both on-target and a suspected off-target activity.
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Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 values for both the on-target and off-target effects.
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2. Cellular Thermal Shift Assay (CETSA)
This method assesses target engagement in intact cells by measuring the change in thermal stability of the target protein upon inhibitor binding.[8]
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Materials: this compound, appropriate cell line, cell culture reagents, PBS, protease inhibitors, equipment for heating cell lysates, equipment for Western blotting.
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Methodology:
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Treat intact cells with this compound at various concentrations, including a vehicle control.[2]
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Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).[2]
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Separate the soluble and aggregated protein fractions by centrifugation.[2][8]
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Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.[2][8]
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A shift in the melting curve of the target protein in the presence of the inhibitor indicates target engagement.[8]
-
Visualizations
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of Ro 19-9638
Disclaimer: Specific in vivo bioavailability data for Ro 19-9638 is limited in publicly available literature. The following troubleshooting guide and frequently asked questions (FAQs) are based on the known properties of its chemical class (nitroimidazoles) and established principles of pharmaceutical sciences for improving the bioavailability of poorly soluble compounds.
I. Troubleshooting Guides & FAQs
This section addresses common challenges researchers may face when working with this compound in vivo, particularly concerning its delivery and systemic exposure.
Question 1: I am observing low or inconsistent plasma concentrations of this compound after oral administration in my animal model. What are the potential causes and how can I troubleshoot this?
Answer:
Low and variable oral bioavailability is a common issue for compounds with poor aqueous solubility, a characteristic typical of many nitroimidazole-based drugs.[1][2] The primary bottlenecks are likely poor dissolution in the gastrointestinal (GI) tract and/or low permeability across the intestinal epithelium.
Troubleshooting Steps:
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Physicochemical Characterization:
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Solubility Assessment: Determine the aqueous solubility of this compound at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the GI tract.
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Permeability Assessment: An in vitro Caco-2 permeability assay can provide an initial indication of its potential for intestinal absorption.
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Formulation Strategy Selection: Based on the characterization, you can select an appropriate formulation strategy to enhance solubility and dissolution.[3]
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For Poor Solubility, High Permeability (BCS Class II-like behavior): The focus should be on increasing the dissolution rate.
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For Poor Solubility, Low Permeability (BCS Class IV-like behavior): A more complex approach targeting both solubility and permeability will be necessary.
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Question 2: What are the most common formulation strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
Answer:
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[4][5] The choice of strategy will depend on the specific properties of this compound, the desired dose, and the experimental model. Key approaches include:
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Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate.[6]
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Solid Dispersions: The drug is dispersed in a hydrophilic carrier matrix at a molecular level.[9][10] This can present the drug in an amorphous (higher energy) state, leading to improved solubility and dissolution.[11]
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Lipid-Based Drug Delivery Systems (LBDDS): The drug is dissolved in a lipid-based carrier. These formulations can improve solubility and may also enhance absorption via the lymphatic pathway, bypassing first-pass metabolism in the liver.[12][13] Examples include:
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Self-Emulsifying Drug Delivery Systems (SEDDS)
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Solid Lipid Nanoparticles (SLNs)
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Nanostructured Lipid Carriers (NLCs)
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Question 3: My compound appears to be degrading in the acidic environment of the stomach. How can I protect this compound for improved delivery to the intestine?
Answer:
If gastric degradation is suspected, an enteric coating can be applied to the formulation. Enteric coatings are pH-sensitive polymers that remain intact in the low pH of the stomach but dissolve in the more neutral pH of the small intestine, releasing the drug at the primary site of absorption. This strategy is compatible with various dosage forms, including solid dispersions formulated as pellets or tablets.
Question 4: Could metabolism be a factor in the low bioavailability of this compound?
Answer:
Nitroimidazoles can be subject to metabolism by the liver (first-pass metabolism) and potentially by the gut wall.[14][15] If this compound is extensively metabolized before reaching systemic circulation, its bioavailability will be low.
Investigative Steps:
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In Vitro Metabolic Stability: Incubate this compound with liver microsomes or hepatocytes from the relevant species to assess its metabolic stability.
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Co-administration with an Inhibitor: In preclinical studies, co-administration with a general cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) can help determine the extent of first-pass metabolism. A significant increase in bioavailability in the presence of the inhibitor would suggest that metabolism is a major barrier.
If metabolism is confirmed to be high, LBDDS that promote lymphatic absorption can be a viable strategy to partially bypass the liver.[12]
II. Data Presentation: Comparison of Formulation Strategies
The following table summarizes the key characteristics of different formulation strategies that could be applied to this compound.
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Nanosuspension | Increases surface area by reducing particle size to the nanometer range.[16] | - Significant increase in dissolution rate- High drug loading possible- Can be adapted for oral, intravenous, and other routes.[8] | - Physical instability (particle growth) can be a concern.- Requires specialized equipment (e.g., high-pressure homogenizer, media mill). |
| Solid Dispersion | Drug is molecularly dispersed in a hydrophilic carrier.[17] | - Can create an amorphous form of the drug, leading to higher apparent solubility and faster dissolution.- Can be formulated into conventional solid dosage forms (tablets, capsules).[11] | - Potential for the drug to recrystallize over time, reducing the solubility advantage.- Drug loading may be limited by the miscibility of the drug in the carrier. |
| Lipid-Based Systems (e.g., SEDDS) | Drug is dissolved in a mixture of oils, surfactants, and co-solvents.[18] | - Enhances solubilization in the GI tract.- Can promote lymphatic absorption, bypassing first-pass metabolism.- Protects the drug from degradation.[12] | - Lower drug loading capacity compared to other methods.- Potential for GI side effects with high concentrations of surfactants.- Chemical stability of the drug in the lipid formulation needs to be assessed. |
III. Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension via High-Pressure Homogenization
Objective: To prepare a stable nanosuspension of this compound to improve its dissolution rate.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, HPMC)
-
Purified water
-
High-pressure homogenizer
Methodology:
-
Preparation of the Pre-suspension:
-
Dissolve the stabilizer in purified water to create a stabilizer solution (e.g., 1% w/v Poloxamer 188).
-
Disperse a known amount of this compound (e.g., 2% w/v) in the stabilizer solution.
-
Homogenize this mixture using a high-shear mixer for 5-10 minutes to form a coarse pre-suspension.
-
-
High-Pressure Homogenization:
-
Pass the pre-suspension through a high-pressure homogenizer.
-
Apply a pressure of approximately 1500 bar for 20-30 cycles.
-
Collect samples periodically to monitor particle size distribution using a dynamic light scattering (DLS) instrument.
-
Continue homogenization until a desired mean particle size (e.g., < 500 nm) with a narrow polydispersity index (PDI < 0.3) is achieved.
-
-
Characterization:
-
Measure the final particle size and PDI.
-
Assess the zeta potential to evaluate the stability of the suspension.
-
Perform in vitro dissolution testing of the nanosuspension compared to the unformulated drug.
-
Protocol 2: Preparation of a this compound Solid Dispersion via Solvent Evaporation
Objective: To prepare a solid dispersion of this compound in a hydrophilic polymer to enhance its solubility and dissolution.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), HPMC)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone)
-
Rotary evaporator
Methodology:
-
Dissolution:
-
Dissolve a specific ratio of this compound and the polymer (e.g., 1:4 w/w) in a suitable volume of the organic solvent with stirring until a clear solution is obtained.
-
-
Solvent Evaporation:
-
Transfer the solution to a round-bottom flask and attach it to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a thin, solid film is formed on the wall of the flask.
-
-
Drying and Milling:
-
Place the flask in a vacuum oven overnight to remove any residual solvent.
-
Scrape the solid dispersion from the flask and gently mill it to obtain a fine powder.
-
-
Characterization:
-
Perform solid-state characterization (e.g., Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD)) to confirm the amorphous nature of the drug in the dispersion.
-
Conduct in vitro dissolution studies to compare the release profile of the solid dispersion with the pure drug.
-
IV. Mandatory Visualizations
Caption: Logical workflow of oral drug absorption and key barriers for this compound.
Caption: Experimental workflow for improving the bioavailability of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 2-Nitroimidazole, 98% 100 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. hrpub.org [hrpub.org]
- 7. researchgate.net [researchgate.net]
- 8. jddtonline.info [jddtonline.info]
- 9. Recent Advances in Solid Dispersion Technology for Efficient Delivery of Poorly Water-Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijnrd.org [ijnrd.org]
- 11. mdpi.com [mdpi.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. longdom.org [longdom.org]
- 14. Drug metabolism and chemosensitization. Nitroimidazoles as inhibitors of drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmaceutical Solid Dispersion Technology: A Promising Tool to Enhance Oral Bioavailability | Semantic Scholar [semanticscholar.org]
- 18. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Addressing cytotoxicity of Ro 19-9638 in host cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nitroimidazole compound, Ro 19-9638. The information is designed to help address specific issues related to its cytotoxicity in host cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nitroimidazole-based compound and is the major metabolite of Ro 15-0216.[1][2] Its primary mechanism of action, like other nitroimidazoles, is believed to involve the reduction of its nitro group under low oxygen conditions.[3] This reduction forms reactive nitroso and hydroxylamine intermediates that are highly cytotoxic.[4][5] These reactive species can induce cellular damage, including DNA strand breaks, and trigger apoptosis, partly through the generation of reactive oxygen species (ROS).[1][6]
Q2: What is the expected cytotoxic profile of this compound in mammalian cells?
Q3: How can I distinguish between apoptosis and necrosis induced by this compound?
Apoptosis and necrosis are two distinct forms of cell death. Apoptosis is a programmed, energy-dependent process characterized by cell shrinkage, membrane blebbing, and DNA fragmentation, without significant inflammation. Necrosis is a passive, pathological process resulting from acute injury, characterized by cell swelling and rupture of the plasma membrane, which releases cellular contents and can incite an inflammatory response.[8]
Several laboratory methods can differentiate between these two processes:
-
Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining: This is a common method. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid dye that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.
-
Morphological Assessment: Using light or electron microscopy to observe the characteristic morphological changes of apoptosis (e.g., condensed chromatin, apoptotic bodies) versus necrosis (e.g., cell swelling, vacuolation).[2]
-
Caspase Activity Assays: Apoptosis is often mediated by a family of proteases called caspases. Assays that measure the activity of key executioner caspases, like caspase-3, can indicate apoptosis.
Q4: My cell viability assays (e.g., MTT, XTT) show high cytotoxicity even at low concentrations of this compound. How can I troubleshoot this?
High cytotoxicity at low concentrations can be due to several factors. Here are some troubleshooting steps:
-
Verify Compound Concentration: Ensure the stock solution and dilutions of this compound are accurate.
-
Cell Seeding Density: Inconsistent or inappropriate cell seeding density can affect results. Optimize the cell number per well to ensure they are in the exponential growth phase during the experiment.[9]
-
Incubation Time: The duration of exposure to the compound is critical. A shorter incubation time may reveal a more nuanced dose-response.
-
Assay Type: Different cytotoxicity assays measure different cellular parameters. For example, MTT and XTT assays measure metabolic activity, which can be affected by factors other than cell death.[10] Consider using a complementary assay, such as a lactate dehydrogenase (LDH) release assay, which measures membrane integrity.
-
Control Wells: Ensure you have appropriate controls, including untreated cells, vehicle-only controls, and a positive control for cytotoxicity.[11]
Troubleshooting Guides
Issue 1: High variability in cytotoxicity data between replicate wells.
-
Possible Cause: Uneven cell distribution, pipetting errors, or edge effects in the microplate.
-
Solution:
-
Ensure a single-cell suspension before seeding.
-
Use calibrated pipettes and proper pipetting techniques.
-
To minimize edge effects, avoid using the outer wells of the plate for experimental samples or fill them with sterile media or PBS.
-
Issue 2: Unexpectedly low cytotoxicity or lack of a dose-response.
-
Possible Cause: Compound instability, insufficient incubation time, or cell line resistance.
-
Solution:
-
Prepare fresh dilutions of this compound for each experiment.
-
Extend the incubation period to allow for the compound to take effect.
-
Verify the sensitivity of your cell line to other known cytotoxic agents to ensure the assay is performing as expected.
-
Issue 3: How to mitigate this compound-induced cytotoxicity to study other cellular effects?
-
Possible Cause: The cytotoxic effects of this compound may mask other cellular responses you wish to study.
-
Solution:
-
Use of Antioxidants: Since a likely mechanism of this compound cytotoxicity is the induction of oxidative stress, co-treatment with an antioxidant may be beneficial.[12][13] N-acetylcysteine (NAC) or reduced glutathione (GSH) are commonly used antioxidants in cell culture.[14] It is crucial to perform dose-response experiments to determine a concentration of the antioxidant that reduces cytotoxicity without interfering with the cellular process under investigation.
-
Hypoxic Conditions: The reduction of the nitro group, which activates the cytotoxic properties of nitroimidazoles, is enhanced under hypoxic conditions.[3] If your experimental setup allows, consider if modulating the oxygen tension could be a strategy to control the level of cytotoxicity.
-
Quantitative Data Summary
The following table provides a hypothetical summary of IC50 values for a nitroimidazole compound in various cell lines to illustrate the expected range of cytotoxicity. Note: These are not specific values for this compound and should be determined experimentally for your cell line of interest.
| Cell Line | Cell Type | Incubation Time (hours) | Hypothetical IC50 (µM) |
| HeLa | Human Cervical Cancer | 48 | 25.5 |
| A549 | Human Lung Cancer | 48 | 42.1 |
| MCF-7 | Human Breast Cancer | 48 | 33.8 |
| HEK293 | Human Embryonic Kidney | 48 | 75.2 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general procedure for assessing cell viability based on the reduction of the tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of this compound. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Annexin V/PI Staining for Apoptosis Detection
This protocol outlines the steps for distinguishing between live, apoptotic, and necrotic cells using flow cytometry.
-
Cell Culture and Treatment: Culture cells in a 6-well plate and treat them with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population may be small).
-
Visualizations
Caption: Hypothetical signaling pathway of this compound cytotoxicity.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting high cytotoxicity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Mammalian cell toxicity and bacterial mutagenicity of nitrosoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. Role of reactive oxygen species (ROS) in apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecules and Mechanisms to Overcome Oxidative Stress Inducing Cardiovascular Disease in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. dojindo.com [dojindo.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Oxidative stress‐alleviating strategies to improve recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Batch-to-Batch Variability of Synthesized Ro 19-9638
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating batch-to-batch variability during the synthesis and handling of Ro 19-9638.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its relationship to Ro 15-0216?
This compound is the N-oxide and major metabolite of Ro 15-0216. It exhibits antiparasitic activity, particularly against Trypanosoma brucei rhodesiense. The N-oxidation of the precursor, Ro 15-0216, is a critical step in its synthesis that can be a source of variability if not carefully controlled.
Q2: What are the most common sources of batch-to-batch variability in the synthesis of this compound?
Common sources of variability include:
-
Purity of the starting material (Ro 15-0216): Impurities in the precursor can lead to side reactions and the formation of undesired byproducts.
-
Oxidizing agent and reaction conditions: The choice of oxidizing agent, reaction temperature, and time for the N-oxidation step can significantly impact the yield and purity of this compound.
-
Solvent quality: The purity and water content of solvents used in the reaction and purification steps can affect reaction kinetics and impurity profiles.
-
Purification method: Inconsistent purification procedures, such as variations in chromatography conditions, can lead to differing purity levels between batches.
-
Storage and handling: this compound, like many N-oxides, may be sensitive to light, temperature, and pH. Improper storage can lead to degradation.
Q3: How can I assess the purity and identity of my synthesized this compound?
A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Useful for determining the purity of the compound and quantifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the chemical structure and identifying the presence of the N-oxide group.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.
Q4: What are the recommended storage conditions for this compound to minimize degradation?
-
Storage at low temperatures: -20°C is a common recommendation for long-term storage.
-
Protection from light: Store in amber vials or in the dark.
-
Inert atmosphere: For sensitive compounds, storage under an inert gas like argon or nitrogen can prevent oxidative degradation.
-
Control of pH: Avoid highly acidic or basic conditions during storage in solution.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion. Consider extending the reaction time if necessary. |
| Degradation of product during reaction | Optimize the reaction temperature. N-oxidation reactions can be exothermic; ensure proper temperature control to prevent side reactions and degradation. |
| Inefficient purification | Evaluate the purification method. If using column chromatography, ensure the correct stationary and mobile phases are used for optimal separation. Consider alternative purification techniques if necessary. |
| Sub-optimal oxidizing agent | The choice and stoichiometry of the oxidizing agent (e.g., m-CPBA, hydrogen peroxide) are critical. Titrate the oxidizing agent to ensure accurate concentration and consider screening other agents. |
Issue 2: High Levels of Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Impure starting material (Ro 15-0216) | Analyze the purity of the starting material by HPLC and NMR before use. If necessary, purify the starting material. |
| Side reactions during N-oxidation | Over-oxidation or reaction at other sites can occur. Optimize the stoichiometry of the oxidizing agent and the reaction temperature. |
| Ineffective purification | Improve the separation efficiency of the purification method. For HPLC, this may involve adjusting the gradient, flow rate, or column chemistry. |
| Degradation during workup or storage | Minimize exposure to harsh conditions (e.g., strong acids/bases, high temperatures) during the workup. Ensure proper storage of the final product. |
Issue 3: Inconsistent Biological Activity Between Batches
| Potential Cause | Troubleshooting Step |
| Variable purity | A lower than expected purity will result in a lower effective concentration. Rigorously quantify the purity of each batch using a validated HPLC method. |
| Presence of active/inhibitory impurities | An impurity may have its own biological activity that interferes with the assay. Identify and characterize major impurities using techniques like LC-MS and NMR. |
| Degradation of the compound in the assay buffer | Assess the stability of this compound under the specific pH and temperature conditions of your biological assay. |
| Inaccurate concentration determination | Ensure accurate weighing and complete dissolution of the compound. Use a calibrated balance and a suitable solvent. |
Experimental Protocols
Note: The following protocols are generalized procedures based on common organic synthesis and analysis techniques. They should be adapted and optimized for your specific laboratory conditions and equipment.
Protocol 1: General Procedure for N-oxidation of Ro 15-0216 to this compound
-
Dissolution: Dissolve Ro 15-0216 in a suitable aprotic solvent (e.g., dichloromethane, chloroform) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Oxidizing Agent: Slowly add a solution of an oxidizing agent (e.g., meta-chloroperoxybenzoic acid, m-CPBA) in the same solvent to the reaction mixture. The amount of oxidizing agent should be carefully controlled (typically 1.0-1.2 equivalents).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Quenching: Quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate) to destroy excess oxidizing agent.
-
Workup: Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove acidic byproducts, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to isolate this compound.
Protocol 2: HPLC Method for Purity Analysis of this compound
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any impurities. A typical gradient might be 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm or a wavelength of maximum absorbance).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Protocol 3: 1H-NMR for Structural Confirmation
-
Sample Preparation: Dissolve a small amount of the purified product (1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire a ¹H-NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Analysis: Analyze the spectrum for characteristic shifts indicative of the N-oxide formation. Protons on the heterocyclic ring adjacent to the N-oxide group are typically deshielded and shift downfield compared to the parent compound.
Data Presentation
Table 1: Hypothetical HPLC Purity Data for Three Batches of this compound
| Batch ID | Retention Time (min) | Peak Area (%) | Main Impurity (RT, min) | Impurity Area (%) |
| Ro19-A01 | 12.5 | 98.5 | 10.2 | 0.8 |
| Ro19-A02 | 12.6 | 95.2 | 10.3 | 3.1 |
| Ro19-A03 | 12.5 | 99.1 | 10.2 | 0.5 |
Table 2: Hypothetical Stability of this compound Under Different Conditions (Purity % after 7 days)
| Condition | Batch Ro19-A01 | Batch Ro19-A02 | Batch Ro19-A03 |
| -20°C, Dark | 98.4 | 95.1 | 99.0 |
| 4°C, Dark | 97.9 | 94.5 | 98.5 |
| Room Temp, Light | 85.2 | 82.1 | 86.5 |
| 40°C, Dark | 90.1 | 88.3 | 91.2 |
Visualizations
Best practices for handling and disposal of Ro 19-9638
This technical support center provides best practices for the handling, storage, and disposal of Ro 19-9638, along with troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a nitroimidazole compound and the N-oxide metabolite of Ro 15-0216.[1][2][3] It is recognized for its potent antiparasitic activity, particularly against Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis. It is supplied as a solid powder for research use only.[2][4]
Q2: What is the mechanism of action of this compound?
As a nitroimidazole, the mechanism of action of this compound is believed to involve the reduction of its nitro group by nitroreductase enzymes within the parasite.[5] This reduction process generates reactive cytotoxic metabolites and free radicals that can damage parasitic macromolecules such as DNA, proteins, and lipids, ultimately leading to cell death.[5][6][7]
Q3: What are the main applications of this compound in research?
This compound is primarily used in parasitology research, specifically for studying its efficacy against various species and strains of trypanosomes. Its potent in vitro activity makes it a valuable tool for investigating potential new therapeutic strategies for African trypanosomiasis.
Physicochemical Properties
A summary of the available quantitative data for this compound is presented below.
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₉N₅O₅ | [1][2] |
| Molecular Weight | 349.34 g/mol | [1] |
| CAS Number | 116370-29-7 | [2][3][4] |
| Appearance | Solid powder | [2] |
| IC₅₀ vs. T. b. rhodesiense | 0.0341 µg/mL | |
| Storage Temperature | -20°C (long-term) | [2][3] |
| Short-term Storage | 0-4°C (days to weeks) | [2] |
| Shipping Conditions | Shipped with blue ice or at ambient temperature | [1] |
| Solubility | Soluble in DMSO | |
| Stability in Solvent | At -80°C for up to 1 year | [1] |
Experimental Protocols
Below are detailed methodologies for common experiments involving this compound.
In Vitro Trypanocidal Activity Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against trypanosome parasites.
-
Parasite Culture: Culture Trypanosoma brucei subspecies in an appropriate medium (e.g., HMI-9) supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration should not exceed a level that is non-toxic to the parasites.
-
-
Assay Procedure:
-
Seed a 96-well microtiter plate with the parasite suspension at a density of approximately 1 x 10⁵ cells/mL.
-
Add the diluted this compound solutions to the wells in triplicate.
-
Include a positive control (a known trypanocidal drug like benznidazole) and a negative control (DMSO vehicle).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
-
Determining Parasite Viability:
-
After incubation, add a viability reagent such as resazurin and incubate for another 4-6 hours.
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of parasite inhibition for each concentration compared to the negative control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay on Mammalian Cells
This protocol is to assess the toxicity of this compound against a mammalian cell line (e.g., Vero cells) to determine its selectivity index.
-
Cell Culture: Culture the mammalian cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Preparation: Prepare serial dilutions of this compound in the cell culture medium as described for the trypanocidal assay.
-
Assay Procedure:
-
Seed a 96-well plate with the mammalian cells at an appropriate density and allow them to adhere overnight.
-
Replace the medium with the prepared this compound dilutions.
-
Include a positive control (a known cytotoxic agent) and a negative control (DMSO vehicle).
-
Incubate the plate for 72 hours.
-
-
Determining Cell Viability: Use a suitable cell viability assay, such as MTT or resazurin, and measure the signal with a plate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) using a similar method as for the IC₅₀. The selectivity index (SI) is then calculated as CC₅₀ / IC₅₀.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC₅₀ values | - Inaccurate compound concentration- Variation in parasite density- Contamination of cultures | - Ensure accurate preparation of stock and serial dilutions.- Standardize the parasite counting and seeding method.- Regularly check cultures for contamination. |
| Low compound solubility | - Compound precipitating out of solution | - Prepare a higher concentration stock in DMSO and use a smaller volume for dilution.- Gently warm the solution to aid dissolution.- Check the final DMSO concentration to ensure it is not affecting the assay. |
| High background in viability assay | - Reagent instability- Contamination | - Prepare fresh viability reagent for each experiment.- Ensure sterile techniques are used throughout the protocol. |
| No trypanocidal activity observed | - Inactive compound- Resistant parasite strain | - Verify the integrity of the compound; use a fresh batch if necessary.- Test against a known sensitive parasite strain. |
Handling and Disposal
Handling and Personal Protective Equipment (PPE)
As a potent chemical compound with unknown long-term health effects, this compound should be handled with care in a laboratory setting.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
-
Hygiene: Avoid inhalation of dust and direct contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Procedures
This compound and any materials contaminated with it should be treated as hazardous chemical waste.
-
Waste Collection: Collect all waste containing this compound in a designated, labeled, and sealed container. This includes unused compound, contaminated labware, and any solutions.
-
Disposal Method: Dispose of the hazardous waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations. Do not dispose of down the drain or in the regular trash.
-
Decontamination of Labware: Reusable labware should be thoroughly decontaminated by soaking in a suitable solvent or a deactivating solution before washing.
-
Advanced Disposal Considerations: For larger quantities or in wastewater treatment scenarios, advanced oxidation processes such as ozonation in the presence of activated carbon have been shown to be effective in degrading nitroimidazole compounds.
Visualizations
Caption: Workflow for evaluating the efficacy and toxicity of this compound.
Caption: Activation of this compound within the trypanosome parasite.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. 116370-29-7|this compound|Acetamide, 2-(dimethylamino)-N-(4-((1-methyl-2-nitro-1H-imidazol-5-yl)methoxy)phenyl)-, N2-oxide|-范德生物科技公司 [bio-fount.com]
- 3. tebubio.com [tebubio.com]
- 4. ro-19-9638 (V13869-250mg) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 5. researchgate.net [researchgate.net]
- 6. Trypanosoma cruzi: effect and mode of action of nitroimidazole and nitrofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repositorio.uchile.cl [repositorio.uchile.cl]
Validation & Comparative
Comparative Efficacy Analysis: Ro 19-9638 versus its Parent Compound Ro 15-0216
For Immediate Release to the Scientific Community
This guide provides a detailed comparison of the in vitro efficacy of the nitroimidazole compound Ro 15-0216 and its principal metabolite, Ro 19-9638. The primary focus of this analysis is their trypanocidal activity, with supporting data on their mechanism of action.
Introduction
Ro 15-0216 is a 2-nitroimidazole derivative that has demonstrated significant activity against various species of Trypanosoma, the protozoan parasites responsible for African trypanosomiasis. Its major metabolite is this compound.[1] Understanding the comparative efficacy of the parent compound and its metabolite is crucial for developmental considerations, including pro-drug versus active metabolite strategies.
Quantitative Efficacy Comparison
The in vitro trypanocidal activities of Ro 15-0216 and this compound have been evaluated against several Trypanosoma species. A direct comparison against Trypanosoma brucei rhodesiense, a causative agent of human African trypanosomiasis, reveals the potent activity of both compounds.
Table 1: Comparative in vitro Efficacy against Trypanosoma brucei rhodesiense (STIB 704-BABA)
| Compound | IC₅₀ (µg/mL) |
| This compound | 0.0341[1] |
| Ro 15-0216 | 0.0450[1] |
The data indicates that the metabolite, this compound, exhibits slightly greater potency against this T. b. rhodesiense strain than its parent compound, Ro 15-0216.
Further studies have characterized the efficacy of the parent compound, Ro 15-0216, across a broader range of pathogenic trypanosomes.
Table 2: in vitro Efficacy of Ro 15-0216 against Various Trypanosoma Species
| Trypanosoma Species | Strain | IC₅₀ (µg/mL) |
| T. b. brucei | TC221 | 0.0957[1] |
| T. b. gambiense | STIB 754-A | 0.1327[1] |
| T. congolense | ILNat 3.1 | 0.0896[1] |
| T. vivax | ILRAD 1392 | 0.0109[1] |
Mechanism of Action: Topoisomerase II Interaction
Ro 15-0216 acts as a topoisomerase II poison. Its mechanism is distinct from many other topoisomerase II inhibitors. Instead of broadly stabilizing the enzyme-DNA cleavage complex, Ro 15-0216 stimulates topoisomerase II-mediated DNA cleavage at specific, homologous nucleotide sequences.[2] Notably, it does not inhibit the catalytic activity of the enzyme.[2] This targeted stimulation of DNA cleavage contributes to its cytotoxic effect against trypanosomes.
Caption: Proposed mechanism of Ro 15-0216 action on the Topoisomerase II catalytic cycle.
Experimental Protocols
The following is a representative protocol for determining the in vitro IC₅₀ of trypanocidal compounds, based on standard methodologies.
1. Cultivation of Trypanosomes:
-
Bloodstream forms of Trypanosoma brucei subspecies are cultured in Iscove’s Modified Dulbecco’s Medium (IMDM) supplemented with 10-20% heat-inactivated fetal bovine serum, 0.5% (w/v) L-cysteine, 1% (v/v) penicillin-streptomycin solution, and 0.05 mM 2-mercaptoethanol.
-
Cultures are maintained at 37°C in a humidified atmosphere of 5% CO₂.
2. IC₅₀ Determination Assay:
-
Compounds (Ro 15-0216 and this compound) are dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions and then serially diluted in culture medium.
-
Trypanosomes are seeded into 96-well microtiter plates at a density of 2 x 10⁴ cells/mL in a final volume of 200 µL per well.
-
The serially diluted compounds are added to the wells. A set of wells containing untreated cells and wells with medium only serve as positive and negative controls, respectively.
-
Plates are incubated for 72 hours under standard culture conditions.
-
Following incubation, 20 µL of a resazurin solution (0.125 mg/mL in PBS) is added to each well.
-
Plates are incubated for an additional 4-6 hours to allow for the conversion of resazurin to the fluorescent product, resorufin, by viable cells.
-
Fluorescence is measured using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
The resulting fluorescence data is normalized to controls and the IC₅₀ values are calculated using a non-linear regression analysis of the dose-response curves.
Caption: Experimental workflow for the in vitro determination of IC₅₀ values.
Conclusion
Both Ro 15-0216 and its metabolite this compound are potent trypanocidal agents in vitro. The metabolite, this compound, demonstrates a slight increase in potency against T. b. rhodesiense. The parent compound, Ro 15-0216, exhibits a broad spectrum of activity against various Trypanosoma species. The mechanism of action, involving the targeted stimulation of topoisomerase II-mediated DNA cleavage, presents a distinct approach to trypanocidal drug development. These findings suggest that both compounds are valuable candidates for further investigation in the development of novel treatments for African trypanosomiasis.
References
- 1. Ro 15-0216: a nitroimidazole compound active in vitro against human and animal pathogenic African trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulation of topoisomerase II mediated DNA cleavage at specific sequence elements by the 2-nitroimidazole Ro 15-0216 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance Profile of Ro 19-9638: Data Currently Unavailable in Public Domain
A comprehensive review of published scientific literature reveals a significant gap in the understanding of the cross-resistance profile of the experimental trypanocide, Ro 19-9638, in relation to currently used trypanocidal drugs. Despite searches for direct comparative studies, no publicly available data from in vitro or in vivo experiments assessing the efficacy of this compound on trypanosome strains resistant to existing drugs such as diminazene aceturate, isometamidium chloride, and melarsoprol could be identified.
This compound, a metabolite of Ro 15-0216, has demonstrated notable antiparasitic activity against Trypanosoma brucei rhodesiense, with a reported IC50 value of 0.0341 µg/mL[1][2]. However, its performance against drug-resistant parasite lines, a critical factor for any new trypanocidal candidate, remains uncharacterized in the available scientific literature.
Current Landscape of Trypanocide Resistance
Resistance to the limited arsenal of drugs available to treat African Animal Trypanosomiasis (AAT) and Human African Trypanosomiasis (HAT) is a growing concern. Multi-drug resistance has been reported in several African countries, complicating treatment and control strategies[3]. The primary mechanisms of resistance to existing trypanocides often involve reduced drug uptake or increased drug efflux mediated by transporters such as the P2/TbAT1 transporter, which is implicated in resistance to both diamidines (e.g., diminazene, pentamidine) and melaminophenyl arsenicals (e.g., melarsoprol)[4][5]. Cross-resistance between these drug classes is a well-documented phenomenon[5][6].
The Need for Cross-Resistance Data
For any new trypanocidal compound to be considered a viable candidate for development, it is imperative to determine its activity against trypanosome strains that are already resistant to existing therapies. Such studies are essential to:
-
Predict clinical utility: A new drug that is subject to the same resistance mechanisms as current drugs would have limited value in areas with high levels of drug resistance.
-
Inform treatment guidelines: Understanding the cross-resistance profile is crucial for designing effective combination therapies and for guiding the selection of second-line treatments.
-
Elucidate mechanisms of action: Investigating activity against resistant strains can provide insights into the new drug's mode of action and whether it utilizes the same uptake or targets as existing drugs.
Future Research Directions
To address the current knowledge gap, dedicated studies are required to evaluate the efficacy of this compound against a panel of well-characterized trypanosome strains with known resistance profiles to diminazene aceturate, isometamidium chloride, melarsoprol, and other relevant trypanocides.
Proposed Experimental Workflow
A typical experimental approach to investigate cross-resistance would involve the following steps:
Figure 1. A generalized workflow for assessing the cross-resistance of a novel trypanocidal compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Melarsoprol Resistance in African Trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Diminazene aceturate (Berenil) downregulates Trypanosoma congolense-induced proinflammatory cytokine production by altering phosphorylation of MAPK and STAT proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antiparasitic Activity of Ro 19-9638: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiparasitic activity of Ro 19-9638, a metabolite of the 2-substituted nitroimidazole Ro 15-0216, against Trypanosoma brucei rhodesiense, the causative agent of East African trypanosomiasis (sleeping sickness). The performance of this compound is compared with its parent compound and other established trypanocidal drugs. This document summarizes key experimental data, outlines detailed methodologies for in vitro assays, and presents a visual representation of the experimental workflow.
Comparative Efficacy of this compound and Other Trypanocidal Agents
The in vitro activity of this compound and its parent compound, Ro 15-0216, has been evaluated against various Trypanosoma species. The following tables summarize the 50% inhibitory concentration (IC50) values, a measure of drug potency, from available studies. It is important to note that these values are compiled from different studies and may not be directly comparable due to potential variations in experimental conditions.
Table 1: In Vitro Activity of this compound and Ro 15-0216 against Trypanosoma Species
| Compound | Trypanosome Species | Strain | IC50 (µg/mL) |
| This compound | T. b. rhodesiense | STIB 704-BABA | 0.0341[1] |
| Ro 15-0216 | T. b. rhodesiense | STIB 704-BABA | 0.0450[1] |
| Ro 15-0216 | T. b. brucei | TC221 | 0.0957[1] |
| Ro 15-0216 | T. b. gambiense | STIB 754-A | 0.1327[1] |
| Ro 15-0216 | T. congolense | ILNat 3.1 | 0.0896[1] |
| Ro 15-0216 | T. vivax | ILRAD 1392 | 0.0109[1] |
Table 2: In Vitro Activity of Standard Trypanocidal Drugs
| Drug | Trypanosome Species | Strain | IC50 (µM) |
| Fexinidazole | T. b. rhodesiense | STIB900 | 0.7 - 3.3[2] |
| Melarsoprol | T. b. rhodesiense | - | Not directly comparable |
| Suramin | T. b. rhodesiense | - | Not directly comparable |
| Pentamidine | T. b. rhodesiense | - | Not directly comparable |
| Nifurtimox | T. b. rhodesiense | - | 1.5[3] |
Note: Direct comparative IC50 values for melarsoprol, suramin, and pentamidine against the same strains in the same studies as this compound were not available in the searched literature. Fexinidazole's activity is presented as a range from a comprehensive study.[2]
Mechanism of Action of Nitroimidazoles
This compound belongs to the nitroimidazole class of compounds. The antiparasitic action of nitroimidazoles is generally dependent on the reduction of their nitro group, a process that occurs more efficiently within the parasite than in mammalian cells.[4][5] This reduction leads to the formation of reactive cytotoxic metabolites, such as nitroso derivatives and other free radicals.[6][7] These reactive species can then damage vital cellular components of the parasite, including proteins, lipids, and DNA, ultimately leading to cell death.[6][7] Some 5-nitroimidazoles have been shown to act as scavengers of trypanothione, a critical molecule in the parasite's antioxidant defense system, further contributing to oxidative stress.[6][8]
Experimental Protocols
The following is a generalized protocol for determining the in vitro activity of compounds against bloodstream forms of Trypanosoma brucei, based on commonly used methodologies.
In Vitro Drug Sensitivity Assay for Trypanosoma brucei rhodesiense
1. Parasite Culture:
-
Bloodstream forms of T. b. rhodesiense (e.g., STIB900 strain) are cultured in a suitable medium, such as Iscove's Modified Dulbecco's Medium (IMDM) or HMI-9 medium.
-
The medium is typically supplemented with 10-20% heat-inactivated fetal bovine serum, L-cysteine, hypoxanthine, and appropriate antibiotics (e.g., penicillin-streptomycin).
-
Cultures are maintained at 37°C in a humidified atmosphere with 5% CO2.
2. Drug Preparation:
-
The test compound (e.g., this compound) and reference drugs are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Serial dilutions of the stock solutions are prepared in the culture medium. The final concentration of the solvent in the assay should be non-toxic to the parasites (typically ≤0.5%).
3. Assay Procedure:
-
Parasites are harvested during the exponential growth phase and their density is determined using a hemocytometer.
-
The parasite suspension is diluted to a starting concentration of approximately 2 x 10^4 parasites/mL.
-
In a 96-well microtiter plate, 100 µL of the parasite suspension is added to each well.
-
100 µL of the serially diluted drug solutions are then added to the respective wells. Each concentration is typically tested in triplicate.
-
Control wells containing parasites with drug-free medium and medium with the highest concentration of the solvent are included. A blank control containing only medium is also included.
-
The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
4. Viability Assessment (Resazurin-based Assay):
-
After the 72-hour incubation period, 20 µL of a resazurin solution (e.g., AlamarBlue®) is added to each well.
-
The plates are incubated for an additional 4-24 hours.
-
The fluorescence is measured using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
The reduction of resazurin (blue, non-fluorescent) to resorufin (pink, fluorescent) by metabolically active cells is proportional to the number of viable parasites.
5. Data Analysis:
-
The fluorescence readings are corrected by subtracting the blank values.
-
The percentage of inhibition of parasite growth is calculated for each drug concentration relative to the untreated control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the in vitro validation of the antiparasitic activity of a test compound.
Signaling Pathway and Logical Relationships
The mechanism of action of nitroimidazoles like this compound involves a series of steps that lead to parasite death. The following diagram illustrates this logical pathway.
References
- 1. Ro 15-0216: a nitroimidazole compound active in vitro against human and animal pathogenic African trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitrypanosomal Activity of Fexinidazole, a New Oral Nitroimidazole Drug Candidate for Treatment of Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trypanocidal Activity of Melamine-Based Nitroheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mode of action of the 2-nitroimidazole derivative benznidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of a nitroimidazole-thiadiazole derivate upon Trypanosoma cruzi tissue culture amastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trypanosoma cruzi: effect and mode of action of nitroimidazole and nitrofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Ro 19-9638's Mechanism with Other Antiparasitics: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the antiparasitic agent Ro 19-9638, placing its mechanism of action in context with other established trypanocidal drugs. This document synthesizes available experimental data to provide a clear comparison of efficacy and mechanistic pathways.
Introduction to this compound
This compound is a nitroimidazole-based compound and the major metabolite of Ro 15-0216. It has demonstrated notable efficacy against Trypanosoma brucei rhodesiense, the causative agent of East African trypanosomiasis (sleeping sickness). As a member of the nitroimidazole class, its antiparasitic action is predicated on its chemical structure, which is shared by other drugs in this category.
Mechanism of Action: A Comparative Overview
The precise molecular target of this compound within the parasite has not been definitively elucidated in publicly available literature. However, based on the well-established mechanism of other nitroimidazole antiparasitics, a probable pathway can be inferred. Nitroimidazoles typically function as prodrugs that require reductive activation within the target parasite. This process is favored in the low-oxygen environment of these organisms.
Once activated, these compounds are converted into highly reactive nitro radicals. These radicals can induce cellular damage through multiple pathways, including direct DNA damage, inhibition of DNA synthesis, and interference with essential redox pathways within the parasite.[1] In some anaerobic parasites, nitroimidazoles have been shown to disrupt the thioredoxin-mediated redox system, a critical pathway for managing oxidative stress.
This mechanism of action, involving the generation of cytotoxic radicals, is a common feature among nitroheterocyclic drugs. For instance, nifurtimox, another nitro-derivative used in the treatment of trypanosomiasis, is also believed to act through the generation of reactive oxygen species that overwhelm the parasite's antioxidant defenses.
A comparative look at other classes of antiparasitics reveals a diversity of mechanisms:
-
Melarsoprol , an arsenical compound, is thought to inhibit trypanothione reductase, a key enzyme in the parasite's unique thiol metabolism that protects it from oxidative damage.
-
Pentamidine and Suramin are believed to interfere with various metabolic processes, including glycolysis and DNA/RNA synthesis, although their exact mechanisms are not fully understood.
-
Eflornithine acts by irreversibly inhibiting ornithine decarboxylase, a critical enzyme in the synthesis of polyamines, which are essential for cell division and differentiation.
Comparative Efficacy: In Vitro Data
The following table summarizes the in vitro efficacy (IC50 values) of this compound and other key antiparasitic drugs against Trypanosoma brucei species. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, parasite strains, and methodologies.
| Drug | Target Organism | IC50 (µg/mL) | IC50 (µM)¹ | Reference(s) |
| This compound | T. b. rhodesiense | 0.0341 | ~0.098 | [2] |
| Ro 15-0216 | T. b. rhodesiense | 0.0450 | ~0.118 | |
| T. b. brucei | 0.0957 | ~0.252 | ||
| T. b. gambiense | 0.1327 | ~0.349 | ||
| Pentamidine | T. b. gambiense | - | - | [3] |
| Suramin | T. b. rhodesiense | - | - | [4] |
| Melarsoprol | T. b. rhodesiense | - | - | [4] |
| Nifurtimox | T. b. gambiense | - | - | [3] |
| Eflornithine | T. b. gambiense | - | - | [3] |
¹Molar concentrations are estimated based on reported molecular weights and should be considered approximate.
Experimental Protocols
A standardized in vitro drug susceptibility test is crucial for the evaluation of novel compounds and for comparative analyses. The following is a generalized protocol based on common practices for testing drugs against bloodstream forms of Trypanosoma brucei.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against Trypanosoma brucei.
Materials:
-
Trypanosoma brucei bloodstream forms (e.g., Lister 427 strain)
-
HMI-9 medium supplemented with 10-20% heat-inactivated fetal bovine serum
-
96-well microtiter plates
-
Resazurin-based viability dye (e.g., AlamarBlue)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control drug (e.g., pentamidine)
-
Incubator (37°C, 5% CO2)
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Maintain T. brucei bloodstream forms in continuous logarithmic growth phase in HMI-9 medium at 37°C and 5% CO2.
-
Drug Dilution: Prepare a serial dilution of the test compound and the positive control drug in HMI-9 medium in a 96-well plate. Include wells with medium only as a negative control and wells with parasites but no drug as a growth control.
-
Parasite Seeding: Adjust the parasite density to approximately 2 x 10^4 parasites/mL and add 100 µL of the parasite suspension to each well of the 96-well plate, except for the medium-only control wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 atmosphere for 48 hours.
-
Viability Assay: After 48 hours, add 10 µL of the resazurin-based viability dye to each well and incubate for an additional 24 hours.
-
Data Acquisition: Measure the fluorescence of each well using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of growth inhibition for each drug concentration relative to the untreated control. Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve using statistical software.
Visualizing the Mechanisms
To better understand the proposed signaling pathways and experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Proposed mechanism of action for this compound in Trypanosoma.
Caption: General workflow for in vitro antiparasitic drug screening.
Conclusion
This compound demonstrates potent in vitro activity against Trypanosoma brucei rhodesiense, consistent with other nitroimidazole compounds. While its specific molecular target remains to be fully identified, its mechanism of action is likely centered on reductive activation and the subsequent generation of cytotoxic radicals that disrupt vital cellular processes, including DNA integrity and redox homeostasis. Further research is warranted to fully elucidate its pathway and to assess its potential as a therapeutic agent, particularly in the context of emerging drug resistance. The comparative data and standardized protocols presented here provide a framework for such future investigations.
References
Head-to-Head Comparison: Ro 19-9638, Nifurtimox, and Eflornithine in the Treatment of Trypanosomiasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of three key compounds investigated for the treatment of trypanosomiasis: Ro 19-9638, nifurtimox, and eflornithine. We will delve into their mechanisms of action, present available quantitative performance data, and outline relevant experimental protocols to support further research and development in this critical area.
Overview and Mechanism of Action
This compound is a nitroimidazole derivative and the major metabolite of Ro 15-0216. Like other nitroimidazoles, its trypanocidal activity is believed to rely on the reduction of its nitro group by a parasitic nitroreductase (NTR). This activation process is thought to generate reactive nitro radicals and other cytotoxic metabolites that induce cellular damage within the parasite.
Nifurtimox , a 5-nitrofuran, also acts as a prodrug activated by a trypanosomal type I nitroreductase. This activation leads to the generation of reactive oxygen species (ROS), including superoxide radicals, which cause significant oxidative stress. This overwhelms the parasite's antioxidant defenses, leading to damage of DNA, proteins, and lipids, ultimately resulting in parasite death.
Eflornithine , or α-difluoromethylornithine (DFMO), is a specific, irreversible inhibitor of the enzyme ornithine decarboxylase (ODC). ODC is the rate-limiting enzyme in the biosynthesis of polyamines (putrescine, spermidine, and spermine), which are essential for cell division and proliferation in trypanosomes. By inhibiting ODC, eflornithine depletes the parasite of these crucial molecules, leading to a cytostatic effect.
Quantitative Performance Data
Table 1: In Vitro Activity of this compound
| Compound | Trypanosome Species | IC₅₀ (µg/mL) |
| This compound | Trypanosoma brucei rhodesiense | 0.0341[1] |
Table 2: Clinical Efficacy of Nifurtimox-Eflornithine Combination Therapy (NECT) vs. Eflornithine Monotherapy for Second-Stage T. b. gambiense Human African Trypanosomiasis (HAT)
| Treatment Regimen | Cure Rate (18 months, ITT*) | Cure Rate (18 months, PP**) | Study Reference |
| NECT (Nifurtimox + Eflornithine) | 96.5% | 97.7% | Priotto et al., 2009[2] |
| Eflornithine Monotherapy | 91.6% | 91.7% | Priotto et al., 2009[2] |
| NECT (Nifurtimox + Eflornithine) | 90.9% | 90.6% | Matope et al., 2018[3] |
| Eflornithine Monotherapy | 88.9% | 88.5% | Matope et al., 2018[3] |
*ITT: Intention-to-treat analysis **PP: Per-protocol analysis
Table 3: Safety Profile of NECT vs. Eflornithine Monotherapy
| Adverse Events | NECT | Eflornithine Monotherapy | Study Reference |
| Drug-related Deaths | 1 | 3 | Priotto et al., 2009[2] |
| Treatment-related Deaths | 1 | 1 | Matope et al., 2018[3] |
These clinical data suggest that NECT is non-inferior to eflornithine monotherapy in terms of efficacy and may offer a better safety profile with fewer drug-related fatalities observed in one major study.[2] The combination therapy also has the advantage of a simplified administration schedule.[2][4]
Experimental Protocols
In Vitro Susceptibility Testing of Trypanosoma brucei
This protocol outlines a general method for determining the 50% inhibitory concentration (IC₅₀) of a compound against bloodstream forms of Trypanosoma brucei.
1. Parasite Culture:
-
Bloodstream forms of Trypanosoma brucei (e.g., T. b. rhodesiense) are cultured in a suitable medium, such as MEM (Minimum Essential Medium) with Earle's salts, supplemented with 15% heat-inactivated rabbit serum.[5]
-
The cultures are maintained at 37°C in a 5% CO₂ atmosphere.[6]
-
A feeder layer of fibroblast-like cells (e.g., from rabbit embryos) can be used to support parasite growth.[5]
2. Drug Preparation:
-
The test compound (e.g., this compound, nifurtimox) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
A series of dilutions of the stock solution are prepared in the culture medium.
3. IC₅₀ Determination (MTT Assay):
-
Parasites are seeded into a 96-well plate at a density of approximately 1-2 x 10⁵ cells/mL.
-
The drug dilutions are added to the wells, and the plate is incubated for 48-72 hours.
-
After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 2-4 hours.
-
A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals.
-
The absorbance is read using a microplate reader at a wavelength of 570 nm.
-
The IC₅₀ value is calculated as the drug concentration that reduces the absorbance by 50% compared to the untreated control wells.
NECT Clinical Trial Protocol for Second-Stage T. b. gambiense HAT
This protocol is a summary of the methodology used in the clinical trials comparing NECT with eflornithine monotherapy.[2][3]
1. Study Design:
-
A multicenter, randomized, open-label, non-inferiority trial.
2. Patient Population:
-
Patients with confirmed second-stage T. b. gambiense infection.
3. Treatment Arms:
-
NECT Arm: Intravenous eflornithine (400 mg/kg/day, administered in two infusions every 12 hours) for 7 days, combined with oral nifurtimox (15 mg/kg/day, administered in three doses every 8 hours) for 10 days.[2]
-
Eflornithine Monotherapy Arm: Intravenous eflornithine (400 mg/kg/day, administered in four infusions every 6 hours) for 14 days.[2]
4. Primary Endpoint:
-
The primary outcome is the cure rate at 18 months post-treatment, defined as the absence of trypanosomes in body fluids and a cerebrospinal fluid (CSF) leukocyte count of ≤20 cells/µL.[2]
5. Safety Assessment:
-
Monitoring and recording of all adverse events throughout the treatment and follow-up period.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Nitroimidazoles (this compound and Nifurtimox)
Caption: Activation of nitroimidazole prodrugs by parasitic nitroreductase.
Mechanism of Action of Eflornithine
Caption: Inhibition of polyamine biosynthesis by eflornithine.
Experimental Workflow for In Vitro IC₅₀ Determination
Caption: Workflow for determining IC₅₀ using the MTT assay.
Conclusion
This guide provides a comparative overview of this compound, nifurtimox, and eflornithine. While direct comparative data for this compound is limited, its in vitro potency against T. b. rhodesiense is noteworthy. The clinical data for the nifurtimox-eflornithine combination therapy (NECT) demonstrates its non-inferiority and potential safety advantages over eflornithine monotherapy, establishing it as a valuable treatment option for HAT. The distinct mechanisms of action of the nitro-heterocyclic compounds and the ODC inhibitor offer different therapeutic strategies. Further research, including head-to-head preclinical and clinical studies, would be invaluable for a more definitive comparison and to guide the development of next-generation trypanocidal agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nifurtimox-eflornithine combination therapy for second-stage African Trypanosoma brucei gambiense trypanosomiasis: a multicentre, randomised, phase III, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A multicentre, randomised, non-inferiority clinical trial comparing a nifurtimox-eflornithine combination to standard eflornithine monotherapy for late stage Trypanosoma brucei gambiense human African trypanosomiasis in Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nifurtimox-eflornithine combination therapy (NECT) | DNDi [dndi.org]
- 5. In vitro cultivation of bloodstream forms of Trypanosoma brucei, T. rhodesiense, and T. gambiense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cultivation of the life cycle stages of Trypanosoma brucei sspp - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of Ro 19-9638: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic index of the experimental antitrypanosomal compound Ro 19-9638 against established treatments for Human African Trypanosomiasis (HAT), also known as sleeping sickness. By presenting available preclinical data, this document aims to offer an objective evaluation of the potential of this compound as a future therapeutic agent.
Introduction to this compound and Current Therapies
This compound is the primary metabolite of the 2-nitroimidazole compound Ro 15-0216 and has demonstrated significant in vitro activity against Trypanosoma brucei rhodesiense, one of the parasites responsible for HAT.[1] The therapeutic landscape for HAT has historically been limited by drugs with significant toxicity and challenging administration routes. This guide compares this compound with three key drugs currently or recently used in the treatment of trypanosomiasis: fexinidazole, benznidazole, and nifurtimox. All three are nitro-heterocyclic compounds that require bioreduction to exert their trypanocidal effects.
Comparative Efficacy and Toxicity
A key metric for evaluating a drug's safety and potential utility is its therapeutic index (TI), the ratio between its toxic and therapeutic doses. A higher TI indicates a wider margin of safety. This section presents available data to facilitate a comparative assessment.
Table 1: In Vitro Efficacy and In Vivo Toxicity of Antitrypanosomal Compounds
| Compound | In Vitro Efficacy (IC50) | Host | Test Organism | In Vivo Toxicity (LD50) | Host | Therapeutic Index (Calculated) |
| This compound | 0.0341 µg/mL[1] | - | T. b. rhodesiense | Data Not Available | - | Not Calculable |
| Fexinidazole | ~1-4 µM (~0.28-1.12 µg/mL)[2] | - | T. brucei | Well-tolerated up to 800 mg/kg/day (NOAEL)[3][4] | Rat, Dog | Not directly calculable from available data |
| Benznidazole | IC50 varies by strain | - | T. cruzi | Data Not Available | - | Not Calculable |
| Nifurtimox | 9.91-12.28 µM (~2.85-3.53 µg/mL)[5] | - | T. cruzi | 3720 mg/kg[2] | Mouse (oral) | High (qualitative) |
| 4050 mg/kg[2] | Rat (oral) |
Note: The therapeutic index is ideally calculated as LD50/ED50. Due to the lack of publicly available LD50 data for this compound, fexinidazole, and benznidazole, a direct quantitative comparison is not possible at this time. The "No Observed Adverse Event Level" (NOAEL) for fexinidazole suggests a favorable safety profile.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for determining key parameters in trypanocidal drug discovery.
In Vitro Efficacy Assay (Determination of IC50)
Objective: To determine the concentration of a compound that inhibits 50% of parasite growth.
General Protocol:
-
Parasite Culture: Bloodstream forms of Trypanosoma brucei subspecies are cultured in a suitable medium (e.g., HMI-9) at 37°C with 5% CO2.
-
Drug Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.
-
Assay Setup: Parasites are seeded in 96-well plates at a specific density. The serially diluted compound is added to the wells. Control wells contain parasites with solvent only (negative control) and a known trypanocidal drug (positive control).
-
Incubation: The plates are incubated for a defined period, typically 48 to 72 hours.
-
Viability Assessment: Parasite viability is assessed using a metabolic indicator dye (e.g., resazurin or MTT). The dye is added to the wells, and after an incubation period, the fluorescence or absorbance is measured.
-
Data Analysis: The percentage of inhibition is calculated for each concentration relative to the negative control. The IC50 value is determined by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a dose-response curve.
In Vivo Acute Toxicity Study (Determination of LD50)
Objective: To determine the single dose of a substance that is lethal to 50% of a test animal population.
General Protocol (Up-and-Down Procedure - OECD Guideline 425):
-
Animal Model: Typically, mice or rats of a specific strain, age, and sex are used.
-
Housing and Acclimatization: Animals are housed under standard laboratory conditions and acclimatized for at least 5 days before the study.
-
Dosing: A single animal is dosed with the test substance at a starting dose level. The substance is usually administered orally by gavage.
-
Observation: The animal is observed for signs of toxicity and mortality for a defined period, typically 14 days.
-
Sequential Dosing: If the animal survives, the next animal is dosed at a higher fixed increment. If the animal dies, the next is dosed at a lower increment. This sequential process continues until the stopping criteria are met.
-
Data Analysis: The LD50 is calculated from the results of the sequential dosing using specialized software that applies a maximum likelihood method.
Mechanism of Action and Signaling Pathways
The trypanocidal activity of nitro-heterocyclic compounds generally relies on their activation by parasitic nitroreductases. This process is crucial for their selective toxicity against the parasite.
General Mechanism of Nitro-heterocyclic Drugs
The following diagram illustrates the generally accepted mechanism of action for nitro-heterocyclic drugs like fexinidazole, benznidazole, and nifurtimox in trypanosomes.
This pathway highlights the conversion of the inactive prodrug into a cytotoxic form by the parasite's specific nitroreductase enzyme.[6][7][8] The resulting reactive species cause widespread damage to critical cellular components, leading to parasite death.[6][7][8]
Postulated Signaling Pathway for this compound
While the precise mechanism of this compound is not fully elucidated, its structural class as a nitroimidazole suggests a similar activation pathway. The workflow for investigating its specific mechanism would involve a series of experimental steps.
Conclusion
This compound demonstrates potent in vitro activity against T. b. rhodesiense. However, a comprehensive evaluation of its therapeutic index is currently hampered by the lack of publicly available in vivo toxicity data. The established alternatives, while effective to varying degrees, are associated with known toxicities and, in some cases, complex treatment regimens. The favorable preclinical safety profile of fexinidazole, as indicated by its high NOAEL, sets a benchmark for new candidates like this compound. Further in vivo studies are imperative to determine the LD50 of this compound and to calculate its therapeutic index, which will be a critical step in assessing its potential as a viable and safer alternative for the treatment of Human African Trypanosomiasis. The elucidation of its precise mechanism of action will also be crucial for understanding its full therapeutic potential and any potential for cross-resistance with existing nitro-heterocyclic drugs.
References
- 1. Promising Efficacy of Benznidazole Nanoparticles in acute Trypanosoma cruzi Murine Model: In-Vitro and In-Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fexinidazole - Wikipedia [en.wikipedia.org]
- 3. Fexinidazole--a new oral nitroimidazole drug candidate entering clinical development for the treatment of sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 6. Antagonistic effect of aclarubicin on camptothecin induced cytotoxicity: Role of topoisomerase I [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Benchmarking the In Vitro to In Vivo Correlation of Ro 19-9638 Activity in Trypanosomiasis Research
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the trypanocidal activity of Ro 19-9638, a metabolite of the nitroimidazole compound Ro 15-0216. By presenting available in vitro data and contextualizing it with in vivo studies of its parent compound and other key trypanocidal agents, this document aims to facilitate a deeper understanding of its potential and limitations in the context of drug development for African trypanosomiasis.
In Vitro and In Vivo Activity: A Comparative Analysis
This compound has demonstrated potent activity against Trypanosoma brucei rhodesiense in laboratory settings. However, a direct correlation of this in vitro efficacy to in vivo models is challenging due to the limited availability of specific in vivo studies for this compound. To provide a comprehensive benchmark, this guide presents the in vitro data for this compound alongside in vivo data for its parent compound, Ro 15-0216, and compares these with established and experimental trypanocidal drugs.
Table 1: In Vitro Activity of Trypanocidal Compounds
| Compound | Target Organism | IC50 (µg/mL) | IC50 (µM) | Reference |
| This compound | T. b. rhodesiense | 0.0341 | ~0.098 | [1] |
| Fexinidazole | T. b. rhodesiense | 0.2 - 0.9 | 0.7 - 3.3 | [2][3][4] |
| Melarsoprol | T. b. brucei | - | 0.0069 | [5] |
| Suramin | T. b. rhodesiense | - | - | [6][7] |
| Pentamidine | T. b. gambiense | - | - | [8] |
Table 2: In Vivo Efficacy of Trypanocidal Compounds
| Compound | Animal Model | Dosing Regimen | Outcome | Reference |
| Ro 15-0216 (Parent of this compound) | Sheep (T. b. brucei) | 25-50 mg/kg/day (IV) for 6 days | Clinically and biologically cured | [9] |
| Fexinidazole | Mouse (T. b. rhodesiense) | 100 mg/kg/day (oral) for 4 days | Cure of acute infection | [2][3][4][10] |
| Melarsoprol | Mouse (T. b. brucei) | 0.05 mmol/kg (oral) for 7 days | Cure of CNS-stage infection | [5][11] |
| Suramin | Mouse (T. b. brucei) | 20 mg/kg (IV) x 4 days | Effective on bloodstream forms | [12] |
| Pentamidine | Mouse (T. cruzi) | - | Decreased parasitemia and inflammation | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for the key in vitro and in vivo assays cited in this guide.
In Vitro Anti-Trypanosomal Assay
This assay determines the concentration of a compound required to inhibit the growth of trypanosomes in a laboratory setting.
-
Parasite Culture : Trypanosoma brucei subspecies are cultured in a suitable medium, such as Iscove's Modified Dulbecco's Medium (IMDM), supplemented with fetal calf serum and other necessary nutrients.[14] The parasites are maintained in a controlled environment at 37°C with 5% CO2.[14]
-
Compound Preparation : The test compound (e.g., this compound) is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions of the stock solution are then prepared.
-
Assay Procedure : A suspension of trypanosomes is added to the wells of a 96-well plate. The various concentrations of the test compound are then added to the wells. Control wells containing parasites without the compound and wells with medium only are also included.
-
Incubation : The plates are incubated for a defined period, typically 48 to 72 hours, to allow for parasite growth.[14]
-
Viability Assessment : Parasite viability is assessed using a resazurin-based assay.[14] Resazurin is a blue dye that is reduced to the fluorescent pink resorufin by metabolically active cells. The fluorescence is measured using a plate reader, and the percentage of viable parasites is calculated relative to the untreated control.
-
IC50 Determination : The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits parasite growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[14]
In Vivo Trypanosomiasis Mouse Model
This model is used to evaluate the efficacy of a test compound in a living organism infected with trypanosomes.
-
Animal Model : Swiss albino mice are commonly used for these studies.[15] The animals are housed in a controlled environment with access to food and water ad libitum.
-
Infection : Mice are infected with a specific strain of Trypanosoma brucei via intraperitoneal injection of a suspension containing a known number of parasites.[15]
-
Compound Administration : The test compound is administered to the infected mice through a specific route, such as oral gavage or intravenous injection. The dosing regimen, including the dose and frequency of administration, is a critical parameter of the study.
-
Monitoring : The health of the mice is monitored daily, and key parameters such as parasitemia (the number of parasites in the blood), body weight, and clinical signs of disease are recorded. Parasitemia is typically determined by microscopic examination of a blood sample taken from the tail vein.[15]
-
Efficacy Evaluation : The efficacy of the treatment is evaluated based on the reduction in parasitemia, the survival rate of the treated mice compared to an untreated control group, and the absence of parasites after a follow-up period to check for relapse.[15] Mice are considered cured if no parasites are detected in the blood for a significant period after the end of treatment.[15]
Visualizing the Context of Trypanocidal Action
To better understand the biological context of the compounds discussed, the following diagrams illustrate a simplified trypanosomal signaling pathway and the experimental workflows.
Caption: Simplified signaling pathway of a trypanocidal drug.
Caption: General workflow for in vitro and in vivo drug testing.
Conclusion
This compound exhibits promising trypanocidal activity in in vitro assays. However, the lack of direct in vivo efficacy data for this specific metabolite necessitates a degree of caution when extrapolating its potential clinical utility. The in vivo success of its parent compound, Ro 15-0216, provides a strong rationale for further investigation into the pharmacokinetics and in vivo efficacy of this compound itself. Comparative analysis with other trypanocidal agents highlights the ongoing need for novel compounds with improved efficacy and safety profiles. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to design and interpret future studies aimed at bridging the in vitro to in vivo gap for promising new drug candidates like this compound.
References
- 1. Ro 15-0216: a nitroimidazole compound active in vitro against human and animal pathogenic African trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitrypanosomal Activity of Fexinidazole, a New Oral Nitroimidazole Drug Candidate for Treatment of Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. 100 Years of Suramin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suramin exposure alters cellular metabolism and mitochondrial energy production in African trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term exposure of Trypanosoma brucei gambiense to pentamidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Treatment of experimental trypanosomiasis of sheep caused by Trypanosoma brucei brucei: efficacy of Ro 15-0216 (a 2-nitroimidazole derivative)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fexinidazole for Human African Trypanosomiasis, the Fruit of a Successful Public-Private Partnership - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Melarsoprol Cyclodextrin Inclusion Complexes as Promising Oral Candidates for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pentamidine exerts in vitro and in vivo anti Trypanosoma cruzi activity and inhibits the polyamine transport in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2.1. In Vitro Anti-Trypanosomal Assay [bio-protocol.org]
- 15. journals.asm.org [journals.asm.org]
Safety Operating Guide
Standard Operating Procedure: Disposal of Ro 19-9638
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of the research chemical Ro 19-9638. Adherence to these procedures is critical to ensure personnel safety and compliance with environmental regulations.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. In the absence of an SDS, this compound must be handled as a potentially hazardous substance. These guidelines are based on best practices for the disposal of laboratory chemical waste and psychoactive research compounds. Always prioritize obtaining the official SDS from the manufacturer and follow its specific instructions.
Pre-Disposal Safety and Handling
Before beginning any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or safety goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Recommended if handling powders outside a fume hood |
Waste Identification and Segregation
Proper segregation of chemical waste is the first step in ensuring safe disposal.
-
Designate a Waste Container: Use a dedicated, clearly labeled, and chemically compatible waste container for this compound waste. The container must have a secure, leak-proof lid.
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag. The label should include:
-
The full chemical name: this compound
-
The quantity of waste
-
The date of accumulation
-
The primary hazards (e.g., "Toxic," "Psychoactive")
-
-
Incompatible Materials: Do not mix this compound waste with other incompatible chemical waste streams.
Disposal Workflow
The following workflow outlines the procedural steps for the disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedures
Follow these steps for the safe disposal of both pure this compound and contaminated materials.
4.1. Disposal of Unused or Expired this compound
-
Containerization: Place the original container with the unused or expired this compound into a larger, compatible, and labeled hazardous waste container.
-
Secure Storage: Store the container in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.
-
Contact Environmental Health and Safety (EH&S): Notify your institution's EH&S department for a scheduled waste pickup.[1] Do not attempt to dispose of the chemical down the drain or in the regular trash.[2]
-
Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.
4.2. Disposal of Contaminated Materials
Materials such as gloves, pipette tips, and absorbent pads that have come into contact with this compound must be disposed of as hazardous waste.
-
Collection: Place all contaminated solid waste into a designated, labeled hazardous waste bag or container.
-
Liquid Waste: Collect any liquid waste containing this compound (e.g., from rinsing glassware) in a compatible, labeled liquid hazardous waste container.
-
Storage and Pickup: Store the waste containers in the satellite accumulation area and arrange for pickup through your EH&S department.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Alert: Notify your supervisor and EH&S department immediately.
-
Contain: If the spill is small and you are trained to do so, contain the spill using a chemical spill kit.
-
Wear appropriate PPE.
-
Cover the spill with an absorbent material.
-
Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
Regulatory Compliance
All chemical waste disposal must comply with local, state, and federal regulations. The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste in the United States. It is the responsibility of the waste generator (the laboratory) to ensure full compliance.
Key Regulatory Points:
-
Never dispose of hazardous chemicals down the sanitary sewer.[3]
-
Properly label all hazardous waste containers.[3]
-
Store hazardous waste in designated satellite accumulation areas.[4]
-
Arrange for timely disposal through your institution's approved hazardous waste management program.
By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
Personal protective equipment for handling Ro 19-9638
Disclaimer: No specific Safety Data Sheet (SDS) for Ro 19-9638 was publicly available at the time of this writing. The following guidance is based on the chemical properties of this compound as a nitroimidazole compound and general best practices for handling potent research chemicals. This information is intended to supplement, not replace, a formal risk assessment and the guidance of your institution's Environmental Health and Safety (EHS) department.
This compound is a nitroimidazole compound intended for research use only. Due to its classification and the nature of research chemicals, it should be handled with caution in a controlled laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive hazard assessment should be conducted for any procedure involving this compound.[1] The minimum required PPE for handling this compound includes:
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to ANSI Z87.1 or equivalent standards are required to protect against splashes.[1][2] A face shield should be worn in addition to goggles when there is a significant splash hazard.[1][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a common minimum standard for incidental contact.[1] For prolonged contact or when handling stock solutions, consider double-gloving or using gloves with a higher level of chemical resistance. Always inspect gloves before use and remove them immediately after contact with the chemical, followed by hand washing.[1] |
| Body Protection | Laboratory Coat | A lab coat, preferably one that is fire-resistant, should be worn to protect clothing and skin.[3] For procedures with a higher risk of contamination, a disposable full-body suit (e.g., Tyvek) may be necessary.[4] |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes are mandatory to protect against spills and falling objects.[3] |
| Respiratory Protection | Respirator | A respirator may be required when handling the solid compound outside of a certified chemical fume hood or for procedures that may generate aerosols. The type of respirator should be determined by a formal risk assessment.[2] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area within a laboratory that is equipped with a certified chemical fume hood.[2]
-
Ventilation: Ensure adequate ventilation to minimize inhalation exposure.[2]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible.[2]
-
Pre-planning: Review the entire procedure before starting and ensure all necessary equipment and materials are within reach to avoid interruptions.
2. Handling the Compound:
-
Weighing: The solid compound should be weighed inside a chemical fume hood or a containment enclosure to prevent the inhalation of fine powders.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[5] Wash hands thoroughly after handling the compound, before leaving the lab, and before and after removing gloves.[2]
3. Storage:
-
Container: Store this compound in a tightly sealed, properly labeled container.
-
Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.[2] For long-term storage, -20°C is recommended.
-
Access: Store in a locked-up and secure location.[6]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and properly labeled hazardous waste container.[7] |
| Liquid Waste | Collect in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with incompatible wastes.[7][8] |
| Contaminated Labware | Disposable items (e.g., pipette tips, gloves) should be placed in a designated hazardous waste container. Non-disposable glassware should be decontaminated by triple-rinsing with a suitable solvent; the rinsate must be collected as hazardous waste.[7] |
| Empty Containers | The first rinse of an empty container must be collected as hazardous waste. After thorough rinsing and air-drying, labels should be defaced before the container is discarded.[8] |
Key Disposal Principles:
-
Do Not: Dispose of this compound down the drain or in the regular trash.[8][9]
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[7]
-
Segregation: Store hazardous waste containers in a designated satellite accumulation area, segregated from incompatible materials.[10]
Experimental Workflow for Handling this compound
Caption: General workflow for safely handling this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. HANDLING OF POTENT MOLECULES (CATEGORY-IV) – PharmaGuideHub [pharmaguidehub.com]
- 5. cpachem.com [cpachem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. vumc.org [vumc.org]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
